mPEG12-Br
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51BrO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-25H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKRQHNXAMEUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51BrO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methoxy(polyethylene glycol) Bromide (mPEG12-Br)
This guide provides a comprehensive technical overview of methoxy(polyethylene glycol) bromide with 12 ethylene glycol units (mPEG12-Br), a versatile PEGylation reagent crucial for advancements in drug delivery, bioconjugation, and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, purification, characterization, and practical applications of this compound, underpinned by field-proven insights and detailed experimental protocols.
Introduction to this compound: A Key Player in PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and small molecule drugs.[1][2] This modification can improve solubility, increase stability, prolong circulation half-life, and reduce immunogenicity.[2][3] this compound is a monofunctional, discrete PEG (dPEG®) reagent, meaning it has a defined molecular weight and structure. It consists of a methoxy-terminated polyethylene glycol chain with exactly twelve ethylene glycol repeating units, and a reactive bromide group at the other terminus.[4][5] The bromide is an excellent leaving group, making this compound a versatile reagent for nucleophilic substitution reactions, allowing for the straightforward introduction of this hydrophilic spacer into a variety of molecules.[6][7]
Physicochemical Properties and Structure
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.
Chemical Structure
The structure of this compound is characterized by a linear polyether chain. The methoxy cap renders one end inert, while the terminal bromine atom provides a specific site for conjugation.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The table below summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Full Chemical Name | 37-bromo-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontane | [8] |
| Synonyms | Methoxy-PEG12-bromide, m-PEG12-Br | [6][8] |
| CAS Number | 1620461-89-3 | [6][9] |
| Molecular Formula | C25H51O12Br | [6][9] |
| Molecular Weight | 623.57 g/mol | [6][9] |
| Appearance | White solid or colorless to pale yellow oil | [7][9] |
| SMILES Code | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr | [9] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the bromination of the corresponding hydroxyl-terminated precursor, mPEG12-OH. The choice of brominating agent and reaction conditions is critical to ensure high yield and purity, minimizing the formation of side products.
Representative Synthesis Workflow
A common and effective method for the synthesis of mPEG-Br from mPEG-OH involves the use of a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide in an anhydrous solvent.
Caption: General workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a representative method for the bromination of mPEG12-OH.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve mPEG12-OH (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (PBr₃, 1.2 equivalents) dropwise to the stirred solution.
-
Incubation: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10:1 Dichloromethane:Methanol. The product, this compound, will have a higher Rf value than the starting material, mPEG12-OH.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding deionized water while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Chromatography
Purification of the crude this compound is essential to remove unreacted starting material and any side products. Flash column chromatography is a common and effective method.
-
Column Preparation: Pack a silica gel column with an appropriate slurry.
-
Eluent System: A gradient elution is often effective. Start with a non-polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol (e.g., a gradient of 0% to 5% Methanol in Dichloromethane). The optimal solvent system should be determined by TLC analysis.
-
Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution and Collection: Elute the column with the solvent gradient, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
Causality and Trustworthiness: The use of anhydrous conditions is critical to prevent the hydrolysis of the brominating agent and the product. The slow, dropwise addition of the brominating agent at 0 °C helps to control the exothermic reaction. The aqueous work-up and subsequent purification by flash chromatography ensure the removal of inorganic byproducts and unreacted starting material, resulting in a high-purity product suitable for sensitive downstream applications.
Characterization of this compound
Accurate characterization of this compound is crucial to confirm its identity, purity, and molecular weight before its use in further applications. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure of this compound and verifying the successful conversion of the terminal hydroxyl group to a bromide.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ ~3.38 ppm (singlet, 3H): This signal corresponds to the three protons of the terminal methoxy group (CH₃O-).
-
δ ~3.54-3.70 ppm (multiplet, ~44H): This broad multiplet arises from the overlapping signals of the methylene protons (-O-CH₂-CH₂-O-) in the ethylene glycol backbone.
-
δ ~3.81 ppm (triplet, 2H): This triplet is characteristic of the methylene protons adjacent to the bromine atom (-CH₂-Br). The downfield shift compared to the backbone protons is due to the deshielding effect of the electronegative bromine atom.
Interpretation Insights: The disappearance of the characteristic hydroxyl proton signal (which can be broad and variable in position) from the mPEG12-OH starting material and the appearance of the triplet at ~3.81 ppm are key indicators of a successful bromination reaction. The integration ratio of the methoxy protons (3H) to the methylene protons adjacent to the bromine (2H) should be approximately 3:2.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC (also known as GPC) is used to determine the molecular weight and polydispersity index (PDI) of the this compound. For a discrete PEG like this compound, a single, sharp peak is expected, confirming its monodisperse nature.
Typical SEC Protocol:
-
Column: A column suitable for low molecular weight polymers, such as an Agilent PLgel 5 µm MIXED-D column.[7]
-
Mobile Phase: Tetrahydrofuran (THF) or Dimethylformamide (DMF) with a salt like LiBr (e.g., 0.1% w/v) to prevent polymer-column interactions.[7][10]
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index (RI) detector.
-
Calibration: The system should be calibrated with narrow molecular weight PEG standards.
Data Analysis: The elution time of the this compound peak is compared to the calibration curve to determine its molecular weight. The PDI should be very close to 1.0, indicating a high degree of homogeneity.
Applications in Bioconjugation and Drug Delivery
The primary utility of this compound lies in its ability to act as a PEGylating agent. The terminal bromide is a versatile functional group that can react with various nucleophiles to form stable covalent bonds.[4]
Reaction with Nucleophiles
This compound readily undergoes Sₙ2 reactions with a range of nucleophiles, including amines, thiols, and carboxylates.[6][7]
Caption: Reaction of this compound with common nucleophiles.
Experimental Protocol: PEGylation of a Model Amine
This protocol outlines a general procedure for the conjugation of this compound to a primary amine-containing molecule.
-
Reactant Preparation: In an anhydrous solvent such as Dimethylformamide (DMF), dissolve the amine-containing substrate (1 equivalent).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) or potassium carbonate (K₂CO₃) (2-3 equivalents), to the solution.
-
This compound Addition: Add a solution of this compound (1.5 equivalents) in anhydrous DMF to the reaction mixture.
-
Incubation: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 16-24 hours under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The crude product can then be purified by flash chromatography or preparative HPLC.
Rationale for Experimental Choices: The use of a molar excess of this compound helps to drive the reaction to completion. The base is necessary to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HBr byproduct. Anhydrous conditions are crucial to prevent the hydrolysis of this compound to the unreactive mPEG12-OH.
Storage and Handling
Proper storage is essential to maintain the integrity and reactivity of this compound. It should be stored at -20°C under a dry, inert atmosphere and protected from light. Before use, the container should be allowed to warm to room temperature before opening to prevent moisture condensation.
Conclusion
This compound is a well-defined and highly versatile PEGylation reagent with significant applications in the life sciences. Its discrete nature ensures batch-to-batch consistency, a critical requirement for therapeutic and diagnostic development. A thorough understanding of its synthesis, purification, and characterization, as outlined in this guide, is paramount for its successful implementation in research and development. The provided protocols offer a solid foundation for scientists to leverage the unique properties of this compound to create novel bioconjugates and advanced drug delivery systems.
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. Determination of Polyethylene Glycol by Gel Permeation Chromatography [wayeal-instrument.com]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mPEG-Br, methoxy PEG bromide - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
In-Depth Technical Guide: The Role and Application of mPEG12-Br in Modern Scientific Research
Introduction: Understanding the Molecular Workhorse, mPEG12-Br
In the landscape of advanced biochemical and pharmaceutical research, precision and versatility are paramount. Among the vast array of chemical tools available, methoxy poly(ethylene glycol) bromide with twelve ethylene glycol repeat units (this compound) has emerged as a critical and versatile building block. This guide provides an in-depth technical exploration of this compound, moving beyond a simple cataloging of its uses to a detailed analysis of its chemical properties, the rationale for its application in various research domains, and practical, field-tested protocols.
At its core, this compound is a heterobifunctional linker. One end features a methoxy group ("mPEG"), which renders that terminus chemically inert and contributes to the overall hydrophilicity and biocompatibility of the molecule. The other end is functionalized with a bromide group (-Br), a reactive site that serves as an excellent leaving group for nucleophilic substitution reactions. This dual nature allows for the covalent attachment—a process known as PEGylation—of the PEG chain to a molecule of interest, thereby bestowing the advantageous properties of PEG onto the target.
The "12" in its name signifies the precise number of ethylene glycol units, a crucial parameter that dictates the linker's length, flexibility, and solubility characteristics. This defined length is particularly important in applications like Proteolysis Targeting Chimeras (PROTACs), where the distance between two bound proteins must be precisely controlled.
This guide will delve into the primary applications of this compound, focusing on its role as a PROTAC linker, its utility in drug delivery systems through bioconjugation, and its function in the surface modification of materials and nanoparticles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1620461-89-3 | |
| Molecular Formula | C25H51BrO12 | |
| Molecular Weight | ~623.57 g/mol | |
| Appearance | Pale Yellow Oily Liquid | |
| Purity | >95% | |
| Solubility | Soluble in aqueous media and most organic solvents | |
| Storage Conditions | -20°C to 2-8°C, dry and dark conditions |
Section 1: this compound as a Linker in PROTAC Synthesis
One of the most significant and rapidly evolving applications of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the body's own cellular machinery—specifically the ubiquitin-proteasome system—to selectively degrade target proteins of interest (POIs).
A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of the PROTAC's efficacy.
The Rationale for a PEG-Based Linker
The choice of a PEG-based linker, such as this compound, is driven by several key advantages:
-
Enhanced Solubility: The ethylene glycol units impart significant hydrophilicity, which can improve the often-poor aqueous solubility of the PROTAC molecule as a whole. This is crucial for bioavailability and cellular permeability.
-
Biocompatibility: PEG is well-established as a biocompatible polymer, reducing the likelihood of immunogenic responses.
-
Optimized Ternary Complex Formation: The flexibility and defined length of the PEG chain allow for the optimal spatial orientation of the POI and E3 ligase, facilitating the formation of a stable and productive ternary complex. This is the critical step for subsequent ubiquitination and degradation of the POI.
The bromide terminus of this compound provides a reactive handle for covalent attachment to one of the PROTAC's ligands through a nucleophilic substitution reaction, a foundational step in the multi-step synthesis of the final PROTAC molecule.
Experimental Workflow: Synthesis of a PROTAC using this compound
The following is a generalized, step-by-step protocol for incorporating this compound into a PROTAC scaffold. Note that specific reaction conditions will vary depending on the nature of the ligands.
Step 1: Nucleophilic Substitution with the First Ligand
-
Reactant Preparation: Dissolve the first ligand (containing a nucleophilic group, e.g., an amine or thiol) and a slight molar excess of this compound in a suitable aprotic solvent (e.g., DMF or DMSO).
-
Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the reaction mixture to scavenge the HBr generated during the reaction.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60°C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the resulting mPEG12-ligand conjugate by column chromatography.
Step 2: Functionalization of the PEG Terminus
The newly formed mPEG12-ligand now needs to be functionalized to react with the second ligand. This often involves converting the terminal methoxy group (or more commonly, starting with a PEG linker with a different terminal group like a hydroxyl that can be activated) to a group suitable for conjugation, such as a carboxylic acid or an amine. For the purpose of this guide, we will assume a scenario where a different heterobifunctional PEG linker is used in practice for the second step, as this compound's methoxy group is inert. The principle of linking, however, remains the same.
Step 3: Conjugation with the Second Ligand
-
Activation: If the functionalized PEG-ligand from the previous step has a terminal carboxylic acid, activate it using a coupling reagent like HATU or HBTU in the presence of a base.
-
Coupling Reaction: Add the second ligand (containing a primary amine) to the activated PEG-ligand conjugate.
-
Reaction Conditions: Stir the mixture at room temperature for 4-12 hours. Monitor by LC-MS.
-
Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity.
Caption: Generalized workflow for synthesizing a PROTAC using a PEG linker.
Section 2: Bioconjugation and Drug Delivery Applications
The process of "PEGylation"—covalently attaching PEG chains to therapeutic molecules—is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs. This compound is an excellent reagent for the PEGylation of proteins, peptides, and small molecule drugs.
The Causality Behind PEGylation's Benefits
-
Increased Hydrodynamic Radius: The attachment of the PEG chain increases the molecule's effective size in solution. This steric hindrance reduces renal clearance, thereby prolonging the drug's circulation half-life.
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of protein therapeutics, reducing their recognition by the immune system and subsequent immunogenic responses.
-
Enhanced Solubility and Stability: PEGylation can increase the water solubility of hydrophobic drugs and protect protein drugs from proteolytic degradation.
This compound, with its reactive bromide group, can be used to PEGylate biomolecules through reaction with nucleophilic side chains of amino acids like lysine (amine group) or cysteine (thiol group). The bromide is a good leaving group, facilitating these substitution reactions under relatively mild conditions suitable for sensitive biomolecules.
Protocol: Site-Specific PEGylation of a Cysteine-Containing Peptide
This protocol outlines the PEGylation of a peptide with an engineered cysteine residue. Cysteine's thiol group is a potent nucleophile, allowing for highly specific conjugation.
-
Peptide Preparation: Dissolve the lyophilized peptide in a reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) to a final concentration of 1-5 mg/mL. If the peptide has low solubility, a small amount of an organic co-solvent like DMSO can be added.
-
Reducing Disulfide Bonds (if necessary): If the cysteine residue may have formed a disulfide bond, pre-treat the peptide solution with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.
-
PEGylation Reaction: Add a 5- to 10-fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF) to the peptide solution.
-
Incubation: Gently mix the reaction and allow it to proceed for 2-4 hours at room temperature or overnight at 4°C. The reaction should be performed in a low-light environment to minimize potential side reactions.
-
Quenching: Stop the reaction by adding a small molecule thiol, such as β-mercaptoethanol or N-acetylcysteine, to react with any excess this compound.
-
Purification: Purify the PEGylated peptide from unreacted peptide and excess reagents using size-exclusion chromatography (SEC) or reverse-phase HPLC.
-
Characterization: Confirm the successful conjugation and purity of the product using MALDI-TOF mass spectrometry
An In-depth Technical Guide to the Synthesis and Purification of mPEG12-Br
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and purification of methoxy-polyethylene glycol (12)-bromide (mPEG12-Br). This monodisperse PEG linker is a critical reagent in the fields of bioconjugation, drug delivery, and materials science, where precise control over molecular architecture is paramount.[][2] The guide emphasizes the underlying chemical principles and field-proven methodologies to ensure the reliable and reproducible production of high-purity this compound.
Introduction: The Significance of Monodisperse PEG Linkers
Polyethylene glycol (PEG) has become an indispensable tool in pharmaceutical sciences, primarily for its ability to improve the pharmacokinetic properties of therapeutic molecules.[3] The process of "PEGylation" can enhance solubility, extend circulation half-life, and reduce the immunogenicity of conjugated drugs.[4][5] Unlike traditional polydisperse PEG polymers, which are mixtures of varying chain lengths, monodisperse PEGs like this compound offer a single, well-defined molecular weight (623.57 g/mol ).[2][6][7] This uniformity is critical for creating homogenous bioconjugates, which simplifies downstream analysis, ensures batch-to-batch consistency, and is increasingly required for regulatory approval.[8][9]
The this compound molecule features an inert methoxy terminus and a reactive bromide group. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of the hydrophilic 12-unit PEG spacer to various substrates.[][6] This guide details a robust and validated workflow for its synthesis from the corresponding alcohol, followed by a rigorous purification strategy to achieve the high purity required for demanding applications.
Part 1: Synthesis of this compound from mPEG12-OH
The conversion of a terminal hydroxyl group on the PEG chain to a bromide is the cornerstone of this synthesis. This transformation is typically achieved via nucleophilic substitution, where the hydroxyl group is first converted into a better leaving group that is subsequently displaced by a bromide ion.
Core Principle: Nucleophilic Substitution
The synthesis of this compound from its precursor, mPEG12-OH, is a classic example of a nucleophilic substitution reaction. The hydroxyl group (-OH) is a poor leaving group. Therefore, it must be activated to facilitate its displacement by a nucleophile (Br⁻). Several reagents can accomplish this transformation; a common and effective choice is phosphorus tribromide (PBr₃).
The reaction with PBr₃ proceeds by converting the alcohol into a bromophosphite ester intermediate, which is an excellent leaving group. A bromide ion, also generated in the reaction, then attacks the carbon atom bearing this leaving group in an Sɴ2-type mechanism, yielding the desired alkyl bromide and a phosphorous acid by-product.
Causality in Reagent Selection
-
Starting Material: The synthesis begins with high-purity mPEG12-OH (Dodecaethylene Glycol Monomethyl Ether) .[10][11][] The quality of this starting material is paramount, as any impurities (e.g., PEG-diols) will lead to undesired side products (e.g., Br-PEG12-Br) that can be challenging to remove during purification.
-
Brominating Agent: Phosphorus tribromide (PBr₃) is a powerful and efficient brominating agent for primary alcohols.[13][14] Its reactivity ensures a high conversion rate. However, it is highly reactive with water, necessitating the use of anhydrous solvents and an inert atmosphere to prevent the formation of HBr, which can catalyze side reactions. Triethylamine (Et₃N) can be added as a base to neutralize any in-situ generated hydrobromic acid, thereby suppressing the formation of the di-brominated byproduct.[14]
Experimental Protocol: Synthesis of this compound
Materials & Reagents:
-
mPEG12-OH (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4-0.5 eq)
-
Triethylamine (Et₃N) (optional, 1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Procedure:
-
Preparation: Dry all glassware in an oven overnight and allow to cool under a stream of dry nitrogen or argon.
-
Dissolution: Dissolve mPEG12-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere. If using, add triethylamine to the solution. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add PBr₃ (dissolved in a small amount of anhydrous DCM) to the stirred solution via a dropping funnel over 30 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and minimize the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C to neutralize excess acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound product, typically as a pale yellow oil.[]
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Part 2: Purification of Crude this compound
The purification of PEG derivatives is often more challenging than their synthesis. The high polarity, lack of a strong UV chromophore, and the presence of structurally similar impurities necessitate a carefully optimized purification strategy.[13][15] Column chromatography on silica gel is the most effective method for this purpose.
Challenges in PEG Purification
-
Streaking on Silica: PEG compounds interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant tailing or streaking on TLC plates and poor separation during column chromatography.[15]
-
Difficult Separation: The starting material (mPEG12-OH), the desired product (this compound), and the primary di-substituted byproduct (Br-PEG12-Br) have very similar polarities, making their separation challenging.[13]
-
Visualization: PEGs are not UV-active, requiring visualization on TLC plates with non-specific stains like potassium permanganate or Dragendorff's reagent.[13]
Purification Strategy: Flash Column Chromatography
To overcome these challenges, a gradient elution with a modified solvent system is employed. The addition of a more polar solvent like ethanol or a small amount of a base like triethylamine can significantly improve peak shape and resolution.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase Rationale: A gradient system is essential. Starting with a less polar eluent allows non-polar impurities to elute first. The polarity is then gradually increased to elute the product and finally the more polar starting material. A common system is Dichloromethane/Methanol. However, a ternary system such as Ethanol/Ethyl Acetate/Hexanes can offer superior resolution and reduce streaking.[13] Deactivating the silica gel by pre-flushing the column with an eluent containing 1-2% triethylamine can also neutralize acidic sites and improve separation.[15]
Detailed Protocol: Column Chromatography Purification
Materials & Equipment:
-
Crude this compound
-
Silica Gel
-
Eluent solvents (e.g., Dichloromethane, Methanol)
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates and developing tank
-
Potassium permanganate stain
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system should show good separation between the starting material, product, and byproducts, with the product spot having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly under slight pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. For better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[15]
-
Elution: Begin elution with the initial low-polarity solvent system. Gradually and slowly increase the polarity of the eluent (e.g., increasing the percentage of methanol in DCM). Causality Note: A slow, shallow gradient is critical for separating compounds with similar polarities.[15]
-
Fraction Collection: Collect fractions of equal volume.
-
Fraction Analysis: Analyze the collected fractions by TLC. Spot every few fractions on a TLC plate, develop the plate, and visualize with potassium permanganate stain.
-
Pooling and Concentration: Combine the fractions that contain the pure this compound product. Concentrate the pooled fractions under reduced pressure to yield the purified product.
Purification Workflow Diagram
Caption: A schematic of the flash column chromatography process for this compound purification.
Part 3: Characterization and Data Presentation
Rigorous analytical characterization is essential to confirm the identity and purity of the final product. A combination of spectroscopic and chromatographic techniques provides a complete profile of the synthesized this compound.[16]
Analytical Techniques
-
¹H NMR Spectroscopy: This is the primary technique for structural confirmation. The spectrum provides unambiguous evidence of the key structural features of the molecule.[16][17]
-
Mass Spectrometry (MS): Used to confirm the precise molecular weight of the compound, verifying that the desired transformation has occurred.[9][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. Due to the lack of a UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is required for accurate quantification.[5][18][19]
Data Presentation: Expected Analytical Results
| Parameter | Technique | Expected Result | Rationale |
| Identity | ¹H NMR (CDCl₃) | δ ~3.38 (s, 3H, -OCH₃)δ ~3.64 (m, 44H, -OCH₂CH₂O-)δ ~3.80 (t, 2H, -CH₂O-)δ ~3.45 (t, 2H, -CH₂Br) | Confirms the presence of the terminal methoxy group, the PEG backbone, and the methylene protons adjacent to the newly installed bromide. |
| Molecular Weight | LC-MS (ESI+) | m/z = 646.28 [M+Na]⁺ | Confirms the exact mass of the sodium adduct of this compound (C₂₅H₅₁BrO₁₂). |
| Purity | HPLC-CAD/ELSD | ≥ 95% | Quantifies the main product peak area relative to all other impurities. |
References
- 2. purepeg.com [purepeg.com]
- 3. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mPEG12-Bromide - CD Bioparticles [cd-bioparticles.net]
- 7. CN111936549A - Purification method of monodisperse polyethylene glycol containing trityl group - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. enovatia.com [enovatia.com]
- 10. mPEG12-OH | CAS:5702-16-9 | Biopharma PEG [biochempeg.com]
- 11. BIOMATRIK. mPEG<sub>12</sub>-OH [biomatrik.com]
- 13. reddit.com [reddit.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. lcms.labrulez.com [lcms.labrulez.com]
The Strategic Imperative of PEGylation in Biotherapeutics
An In-depth Technical Guide to the Mechanism of Action of mPEG12-Br in PEGylation
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process termed PEGylation, is a clinically validated and commercially successful strategy for optimizing the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1][2] By increasing the hydrodynamic radius of the conjugated molecule, PEGylation can profoundly enhance a drug's profile by:
-
Extending Circulating Half-Life: The increased size reduces renal clearance, prolonging the drug's presence in the bloodstream.[3]
-
Improving Stability: The hydrophilic PEG chain can protect the therapeutic molecule from proteolytic degradation.[3][4]
-
Reducing Immunogenicity: The PEG molecule can mask epitopes on the protein surface, diminishing the potential for an adverse immune response.[2][5]
-
Enhancing Solubility: PEGylation is particularly effective for improving the aqueous solubility of hydrophobic drugs.[3][5]
The choice of the PEGylating reagent is a critical decision that dictates the specificity of the conjugation, the stability of the resulting linkage, and the overall heterogeneity of the final product.[6] Among the diverse portfolio of available reagents, methoxy-terminated PEG-alkyl halides, such as this compound, represent a distinct class that operates via an alkylation mechanism, offering unique advantages in specific bioconjugation strategies.[6][7]
Dissecting the this compound Reagent
The this compound reagent is a heterobifunctional linker characterized by three key components that define its utility:
-
Methoxy (m) Cap: A chemically inert methoxy group (CH₃O-) at one terminus of the PEG chain prevents crosslinking and ensures that the PEG acts as a monofunctional reagent.
-
Polyethylene Glycol (12) Spacer: A discrete PEG chain consisting of 12 ethylene glycol units provides a hydrophilic, flexible spacer. This spacer contributes to the beneficial properties of PEGylation, such as increased solubility and a protective steric shield.[5][8]
-
Bromide (Br) Functional Group: A terminal bromine atom serves as the reactive site for conjugation. Bromine is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.[6][7][8][9]
This specific structure makes this compound a valuable tool for researchers, particularly in applications requiring stable, irreversible conjugation, such as in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[10][11][12]
The Core Mechanism: SN2 Nucleophilic Substitution
The foundational mechanism of action for this compound is a bimolecular nucleophilic substitution (Sₙ2) reaction.[7][13] In this reaction, a nucleophile (Nu:), typically a functional group on a biomolecule, attacks the electrophilic carbon atom attached to the bromine. The attack occurs from the backside relative to the bromine atom, leading to the displacement of the bromide ion and the formation of a new covalent bond between the nucleophile and the PEG chain.[11]
The efficiency of this reaction is predicated on the bromide's capacity as a leaving group. Its stability as an ion (Br⁻) in solution makes it readily displaced, driving the conjugation reaction forward.[7][8]
Caption: General Sɴ2 mechanism of this compound with a biological nucleophile.
Reactivity Profile with Key Biological Nucleophiles
The practical application of this compound hinges on its reactivity towards specific nucleophilic amino acid side chains within proteins and peptides. The most relevant targets are cysteine and lysine residues.
Thiol-Specific PEGylation (Cysteine)
The thiol group (-SH) of cysteine is the most potent nucleophile for alkylation reactions with reagents like this compound, especially under controlled pH conditions.[6]
-
Causality of pH Choice: The reaction proceeds via the thiolate anion (S⁻), which is significantly more nucleophilic than the protonated thiol. To favor the formation of the thiolate, the reaction is typically conducted at a pH between 7.4 and 9.0, which is above the pKa of the cysteine thiol group (pKa ≈ 8.3).[6][14] This deprotonation creates a powerful nucleophile that readily attacks the electrophilic carbon of the this compound.
-
Formation of a Stable Thioether Bond: The Sₙ2 reaction results in the formation of a highly stable thioether bond (C-S-C).[6] This linkage is resistant to hydrolysis and is considered one of the most stable covalent bonds in bioconjugation chemistry, ensuring the integrity of the PEGylated molecule under physiological conditions.
Caption: Reaction of this compound with a deprotonated cysteine residue (thiolate).
Amine PEGylation (Lysine & N-terminus)
Primary amines, such as the ε-amino group of lysine and the α-amino group at the N-terminus of a protein, can also serve as nucleophiles for this compound.[13][15][16]
-
Reaction Conditions: The reaction with amines requires a non-nucleophilic base (e.g., potassium carbonate, DIPEA) to deprotonate the amine, thereby increasing its nucleophilicity.[11] The base also serves to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing a drop in pH that would protonate the amine and halt the reaction.
-
Self-Validation and Control: A significant challenge with amine alkylation is the potential for over-alkylation. The secondary amine formed after the initial reaction can, in some cases, react with another molecule of this compound to form a tertiary amine. To ensure a self-validating system that favors mono-alkylation, a molar excess of the primary amine-containing molecule is often used.[11] The resulting secondary amine linkage is stable.
A Comparative Analysis: Alkylation vs. Acylation Chemistry
To fully appreciate the strategic utility of this compound, it is essential to compare its alkylation chemistry with the more common acylation chemistry of mPEG-NHS esters. This comparison highlights the causality behind choosing one reagent over the other for a specific application.
| Feature | This compound (Alkylation) | mPEG-NHS Ester (Acylation) |
| Reaction Type | Bimolecular Nucleophilic Substitution (Sₙ2)[7] | Nucleophilic Acyl Substitution[6] |
| Primary Target | Cysteine (thiol), Lysine (amine)[6] | Lysine (ε-amino), N-terminus (α-amino)[6][17] |
| Resulting Bond | Thioether (with Cys), Secondary Amine (with Lys)[6] | Amide[6] |
| Bond Stability | Highly Stable ; resistant to hydrolysis[6] | Stable, but can be susceptible to hydrolysis at extreme pH[18] |
| Optimal pH | 7.5 - 9.0 for thiols[6] | 7.0 - 8.5 for amines[6][17] |
| Reaction Kinetics | Generally slower than NHS esters[6] | Rapid reaction[18] |
| Specificity | High for thiols, enabling site-specific modification[6] | Lower specificity due to abundance of lysine residues, can lead to heterogeneous products[6] |
| Byproduct | Bromide ion (Br⁻) | N-hydroxysuccinimide (NHS)[17] |
This comparison underscores a key field-proven insight: This compound is the reagent of choice when targeting cysteine residues for highly stable, site-specific PEGylation. While slower, the stability of the thioether bond and the specificity for thiols often outweigh the faster kinetics of NHS esters, leading to a more homogeneous and robust final product.
Experimental Protocol: Thiol-Specific Protein PEGylation
The following is a detailed, step-by-step methodology for the PEGylation of a protein with accessible cysteine residues using this compound. This protocol is designed as a self-validating system, with built-in steps for monitoring and purification.
Materials
-
Thiol-containing protein
-
This compound
-
Reaction Buffer: Deoxygenated Phosphate-buffered saline (PBS), pH 7.5
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-Exclusion Chromatography (SEC) column
Methodology
-
Protein Preparation:
-
Dissolve the protein in the deoxygenated Reaction Buffer to a known concentration (e.g., 1-5 mg/mL).
-
If the target cysteine residues are involved in disulfide bonds, they must first be reduced using a reagent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Crucial Step: Remove the reducing agent completely using a desalting column or dialysis against the deoxygenated Reaction Buffer prior to adding the PEG reagent. Failure to do so will result in the PEG reacting with the excess reducing agent.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in the Reaction Buffer to the desired stock concentration. The reagent has limited stability in aqueous solutions due to potential hydrolysis.[19]
-
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution to achieve the desired molar excess (a starting point of 10- to 20-fold molar excess of PEG to protein is common).[14]
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time should be determined by monitoring the reaction progress via SDS-PAGE or LC-MS.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration that is in molar excess of the initial this compound concentration.[14] This step is critical to consume any unreacted this compound, preventing non-specific modification during subsequent steps.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG, quenching reagent, and byproducts using an appropriate method, such as size-exclusion chromatography (SEC), which separates molecules based on size.[14]
-
-
Analysis and Characterization:
-
Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight corresponding to the attached PEG chains.[14]
-
Use Mass Spectrometry (MS) to confirm the exact mass of the conjugate and determine the degree of PEGylation (i.e., the number of PEG chains attached per protein).[20][21]
-
Caption: Experimental workflow for protein PEGylation with this compound.
Potential Side Reactions: The Challenge of Hydrolysis
A key factor influencing the efficiency and integrity of the PEGylation reaction is the stability of this compound in the aqueous reaction buffer. The primary degradation pathway is hydrolysis, where a water molecule acts as a nucleophile, displacing the bromide ion.[19]
-
Mechanism: This nucleophilic substitution reaction (Sₙ1 or Sₙ2) converts the reactive this compound into the inert mPEG12-OH and generates hydrobromic acid (HBr), which can lower the pH of the solution.[19]
-
Consequences: This side reaction reduces the concentration of the active PEGylating reagent, potentially leading to lower conjugation yields. It underscores the importance of preparing the this compound solution immediately before use and carefully controlling reaction time and pH.[19]
Caption: Hydrolysis degradation pathway of this compound in aqueous solution.
References
- 1. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation of Peptides, Proteins & Antibody Fragments - Biochempeg [biochempeg.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mPEG12-Bromide - CD Bioparticles [cd-bioparticles.net]
- 9. creativepegworks.com [creativepegworks.com]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | CAS#:1620461-89-3 | Chemsrc [chemsrc.com]
- 13. polysciences.com [polysciences.com]
- 14. benchchem.com [benchchem.com]
- 15. mPEG-Br, methoxy PEG bromide - Biopharma PEG [biochempeg.com]
- 16. polysciences.com [polysciences.com]
- 17. benchchem.com [benchchem.com]
- 18. nbinno.com [nbinno.com]
- 19. benchchem.com [benchchem.com]
- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
Navigating the Synthesis Frontier: A Technical Guide to the Safe and Effective Handling of mPEG12-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of mPEG12-Br – A Versatile Tool Demanding Respect
Methoxy-poly(ethylene glycol)-dodecyl-bromide (this compound) represents a cornerstone reagent in modern bioconjugation, drug delivery, and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its utility lies in the elegant combination of a hydrophilic, methoxy-terminated polyethylene glycol (PEG) chain of a discrete length and a reactive terminal bromide. This structure imparts enhanced solubility and favorable pharmacokinetic properties to conjugated molecules, while the bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent linkage of the PEG moiety to a target of interest.[4][5][6][]
However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its handling, stability, and potential hazards. This guide, grounded in established laboratory practices and technical data, provides a comprehensive framework for the safe and effective use of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.
Section 1: Chemical & Physical Identity
A precise understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and application.
| Property | Value | Source(s) |
| Full Chemical Name | Methoxy-PEG12-bromide | [8] |
| Synonyms | This compound, Methoxy(polyethylene glycol) bromide | [8] |
| CAS Number | 1620461-89-3 | [8][9] |
| Molecular Formula | C25H51O12Br | [8][9] |
| Molecular Weight | 623.57 g/mol | [8][9] |
| Appearance | White solid or colorless liquid | [8][9] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [6][10] |
Section 2: Hazard Assessment - A Tale of Two Data Sets
The hazard profile of this compound requires careful consideration due to some conflicting information found for similar compounds. A Safety Data Sheet (SDS) for general mPEG-Bromide derivatives classifies them as "not a hazardous substance or mixture".[11] However, an SDS for a structurally similar compound, Bromo-PEG5-alcohol, presents a more cautious profile with the following GHS hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
H410: Very toxic to aquatic life with long-lasting effects[12]
Expert Insight: Given this discrepancy, a conservative approach is warranted. It is prudent to handle this compound as a potentially hazardous substance until its toxicological properties are more thoroughly investigated and documented. The following sections on handling, personal protective equipment, and disposal are based on this principle of caution.
Section 3: Prudent Handling & Storage - Preserving Integrity, Ensuring Safety
The stability and reactivity of this compound are highly dependent on its storage and handling. The primary degradation pathway of concern is the hydrolysis of the carbon-bromine bond.[13]
Storage Protocols
Proper storage is critical to prevent degradation and ensure the long-term viability of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Pure Compound | -18°C to -20°C | Long-term | Store in a tightly sealed, light-resistant container.[8][9] |
| In Anhydrous Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[4][12] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[12] |
Causality Behind the Protocol: Low temperatures significantly reduce the rate of potential hydrolysis and other degradation reactions. Storing in aliquots minimizes the introduction of atmospheric moisture, a key reactant in hydrolysis, into the stock solution.
Handling Procedures
Adherence to standardized handling protocols is essential for mitigating risks and ensuring experimental reproducibility.
Workflow for Handling this compound
Caption: Workflow for the proper handling and dissolution of this compound.
Step-by-Step Handling Protocol:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least one hour. This prevents the condensation of atmospheric moisture inside the vial, which can lead to hydrolysis.[12]
-
Engineering Controls: All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[12]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical safety goggles | Provides a seal around the eyes to protect against splashes and dust. A face shield is recommended when handling larger quantities. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for any signs of damage before use and change them frequently. Double-gloving is recommended for handling concentrated solutions. |
| Body Protection | Laboratory coat | A buttoned, long-sleeved lab coat protects skin and clothing from potential spills. |
-
Solution Preparation: Whenever possible, prepare solutions of this compound fresh for each use. If a stock solution is necessary, use an appropriate anhydrous solvent such as DMSO or DMF.[10]
Section 4: Understanding Stability and Reactivity
The success of any conjugation reaction involving this compound hinges on understanding the stability of the C-Br bond.
Factors Influencing Stability
-
pH: The C-Br bond is susceptible to hydrolysis, a reaction that is accelerated at higher pH levels (e.g., >8) due to the increased concentration of the hydroxide nucleophile (OH⁻). For optimal stability during reactions, maintaining a pH between 6.0 and 7.5 is recommended.[13]
-
Temperature: The rate of hydrolysis increases with temperature. It is highly recommended to perform conjugation experiments at lower temperatures, such as 4°C, to suppress this unwanted side reaction.[13]
-
Buffer Composition: Avoid buffers containing nucleophilic species, such as Tris, as they can compete with the target molecule for reaction with the bromo group. Non-nucleophilic buffers like MES, HEPES, and Borate are preferred.[13]
Experimental Design Decision Tree
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:1620461-89-3 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [broadpharm.com]
- 8. purepeg.com [purepeg.com]
- 9. calpaclab.com [calpaclab.com]
- 10. benchchem.com [benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to mPEG12-Br: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of methoxy-poly(ethylene glycol)12-bromide (mPEG12-Br), a versatile heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanisms of action, and practical applications of this compound, supported by detailed experimental protocols and a curated list of suppliers.
Introduction to this compound
Methoxy-poly(ethylene glycol)12-bromide, identified by the CAS Number 1620461-89-3 , is a member of the polyethylene glycol (PEG) family of polymers.[][2][3][4] It is characterized by a methoxy group at one terminus and a bromine atom at the other, connected by a chain of twelve ethylene glycol units. This structure imparts a unique combination of hydrophilicity, biocompatibility, and chemical reactivity, making it an invaluable tool in the field of bioconjugation. The PEG chain enhances the solubility and in vivo circulation time of conjugated molecules, while the terminal bromide serves as a reactive handle for covalent attachment to various nucleophiles.[][5]
Physicochemical Properties
The well-defined structure of this compound results in consistent and predictable physicochemical properties, which are summarized in the table below.
| Property | Value | References |
| CAS Number | 1620461-89-3 | [][2][3][4] |
| Molecular Formula | C25H51BrO12 | [][3] |
| Molecular Weight | ~623.57 g/mol | [][2][3] |
| Appearance | Pale yellow oily liquid or white/colorless solid | [][3] |
| Purity | Typically >95% | [][3] |
| Solubility | Soluble in water, ethanol, and most polar organic solvents. | [] |
| Storage | Store at -20°C for long-term stability. | [7] |
Mechanism of Action and Key Applications
The utility of this compound stems from the reactivity of the terminal bromide, which is an excellent leaving group in nucleophilic substitution reactions.[4][8][9] This allows for the covalent attachment of the mPEG12 moiety to a wide range of biomolecules and surfaces.
Bioconjugation
This compound is extensively used for the PEGylation of proteins, peptides, and other biomolecules.[][2] PEGylation can enhance the therapeutic properties of these molecules by:
-
Increasing hydrodynamic size: This reduces renal clearance and prolongs circulation half-life.
-
Masking epitopes: This can reduce immunogenicity and antigenicity.
-
Improving solubility and stability: The hydrophilic PEG chain can prevent aggregation and protect from proteolytic degradation.
The primary targets for conjugation with this compound are nucleophilic functional groups present in biomolecules, such as the thiol groups of cysteine residues and the amine groups of lysine residues.[5]
Drug Delivery
In drug delivery, this compound is used to modify the surface of nanoparticles, liposomes, and other drug carriers.[10] This surface modification, often referred to as creating a "stealth" shield, helps to reduce opsonization and clearance by the reticuloendothelial system, leading to longer circulation times and improved tumor accumulation through the enhanced permeability and retention (EPR) effect.
PROTACs and Linker Chemistry
A significant and growing application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound serves as a flexible and hydrophilic linker, connecting the target-binding ligand and the E3 ligase-binding ligand. The length and composition of the PEG linker are critical for optimizing the ternary complex formation and degradation efficiency.
Experimental Workflow and Protocols
The following sections provide a generalized workflow and a detailed experimental protocol for a common application of this compound: the conjugation to a cysteine-containing peptide.
General Workflow for Bioconjugation
The overall process for conjugating this compound to a biomolecule can be visualized in the following workflow diagram.
References
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. mPEG-Br, methoxy PEG bromide - Biopharma PEG [biochempeg.com]
- 7. peptide.com [peptide.com]
- 8. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creativepegworks.com [creativepegworks.com]
Introduction: The Strategic Imperative of PEGylation
An In-Depth Technical Guide to PEGylation with mPEG12-Br
In the landscape of biopharmaceutical development, the modification of therapeutic molecules to enhance their clinical efficacy is a paramount objective. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, stands as a cornerstone technology in this endeavor.[1][2] This process transforms the physicochemical and pharmacological properties of proteins, peptides, and small molecules, leading to significant improvements in their therapeutic profiles.[3][4] Key advantages conferred by PEGylation include an extended plasma half-life due to increased hydrodynamic size which reduces renal clearance, enhanced proteolytic resistance, improved aqueous solubility, and often, a reduction in immunogenicity and antigenicity.[1][4][5][6]
This guide moves beyond a general overview to provide a detailed technical examination of a specific, highly relevant class of PEGylation reagents: monodisperse, bromo-terminated PEGs, with a focus on This compound . We will explore the fundamental principles that make this reagent a powerful tool for creating precisely defined bioconjugates.
The Monodisperse Advantage: Precision in an Inherently Heterogeneous Field
Historically, PEGylation has utilized polydisperse PEG reagents, which are mixtures of polymer chains with a distribution of molecular weights.[7][8] This heterogeneity presents significant challenges in manufacturing and characterization, resulting in a final product that is a collection of different species, complicating analytical validation and potentially impacting clinical performance.[7][9]
The advent of monodisperse PEG linkers , such as this compound, represents a transformative step forward.[7][10] These reagents are single, pure compounds with a precisely defined structure and molecular weight.[8][11]
Key Advantages of Monodisperse PEGs:
-
Homogeneity: Conjugation with a monodisperse PEG yields a single, well-defined molecular entity, simplifying purification and characterization.[10][11]
-
Reproducibility: The defined structure ensures high batch-to-batch consistency, a critical requirement for therapeutic manufacturing.[11]
-
Precise Structure-Activity Relationship (SAR) Studies: Allows for the systematic evaluation of how a specific linker length and composition affect a drug's pharmacokinetic and pharmacodynamic properties.
-
Improved Safety Profile: The uniform nature of the conjugate can reduce risks associated with the heterogeneity of polydisperse mixtures.[11]
Focus on this compound: A Versatile Tool for Bioconjugation
This compound is a monodisperse PEG reagent characterized by a methoxy cap at one terminus and a reactive bromide at the other, connected by a discrete chain of twelve ethylene glycol units.
| Property | Value | Source(s) |
| Chemical Name | 37-bromo-2,5,8,11,14,17,20,23,26,29,32,35-Dodecaoxaheptatriacontane | [] |
| CAS Number | 1620461-89-3 | [][13][14] |
| Molecular Formula | C25H51BrO12 | [][13] |
| Molecular Weight | 623.58 g/mol | [][13] |
| Key Feature | Heterobifunctional: Inert methoxy cap and reactive alkyl bromide | [15] |
The terminal alkyl bromide is the cornerstone of its utility. The carbon atom bonded to the bromine is electrophilic and serves as a target for nucleophilic attack, making this compound an excellent reagent for site-specific modification of biomolecules.[15]
Core Mechanism: The Thiol-Bromo Nucleophilic Substitution
The primary reaction mechanism for this compound is a bimolecular nucleophilic substitution (SN2) reaction.[15][16] While several nucleophilic residues exist on proteins (e.g., amines on lysine), the thiol group of cysteine residues is a particularly effective and specific target for alkyl bromides under controlled conditions.
The reaction proceeds with high efficiency and chemoselectivity, often referred to as a "click" reaction due to its reliability and specificity.[17] The key to this selectivity lies in the pKa of the thiol group (typically 8.5-9.5). By maintaining the reaction pH between 7.0 and 9.0, a sufficient population of the highly nucleophilic thiolate anion (-S⁻) is generated, which rapidly attacks the electrophilic carbon of the this compound, displacing the bromide and forming a highly stable thioether bond.[16] At this pH range, the reaction with thiols is significantly faster than competing side reactions with amines.[16]
References
- 1. PEGylation of Peptides, Proteins & Antibody Fragments - Biochempeg [biochempeg.com]
- 2. youtube.com [youtube.com]
- 3. media.neliti.com [media.neliti.com]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 9. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. labinsights.nl [labinsights.nl]
- 13. medkoo.com [medkoo.com]
- 14. This compound | CAS#:1620461-89-3 | Chemsrc [chemsrc.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Site-Specific Protein Modification with mPEG12-Br
Introduction: The Strategic Imperative of PEGylation in Biotherapeutics
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern drug development. This modification can dramatically improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics, leading to enhanced stability, increased circulating half-life, reduced immunogenicity, and improved solubility.[1][2][3] The choice of the PEGylating reagent is critical, with a trend towards the use of monodisperse PEGs to ensure batch-to-batch consistency and a homogenous final product.[4][5][6] This guide provides a detailed protocol and scientific rationale for the use of methoxy-poly(ethylene glycol) with 12 ethylene glycol units and a terminal bromide (mPEG12-Br), a monodisperse reagent for the site-specific modification of proteins.
This compound offers a precise and controllable means of PEGylation, primarily through the alkylation of nucleophilic amino acid residues. The bromide functional group is a reactive leaving group that can undergo nucleophilic substitution with residues such as cysteine, lysine, and histidine.[7][8] By carefully controlling the reaction conditions and protein engineering to introduce a uniquely reactive residue, site-specific modification can be achieved, preserving the protein's biological activity.
The Reagent: this compound
This compound is a linear, monodisperse PEG reagent with a molecular weight of 623.57 g/mol and the chemical formula C25H51O12Br.[9] Its monodispersity ensures a uniform modification, which is a significant advantage over traditional polydisperse PEG reagents that can lead to heterogeneous products with variable pharmacological profiles.[5][6]
| Property | Value | Source |
| Chemical Name | Methoxy(dodecaethylene glycol) bromide | Internal |
| CAS Number | 1620461-89-3 | [9] |
| Molecular Formula | C25H51O12Br | [9] |
| Molecular Weight | 623.57 g/mol | [9] |
| Appearance | White or colorless solid | [9] |
| Purity | ≥ 95% | [9] |
| Storage | -18°C for long-term storage | [9] |
Reaction Mechanism: Site-Specific Alkylation
The primary mechanism for protein modification with this compound is an SN2 (bimolecular nucleophilic substitution) reaction. The most common target for highly specific modification is the thiol group (-SH) of a cysteine residue due to its high nucleophilicity at physiological pH.[10] Other nucleophilic residues like the ε-amino group of lysine and the imidazole group of histidine can also react, but their reactivity is more pH-dependent.[8]
To achieve site-specificity, it is often advantageous to engineer a single, surface-accessible cysteine residue at a location that does not interfere with the protein's active site or regions critical for its conformation.
Caption: Reaction mechanism of this compound with a protein cysteine residue.
Experimental Protocol: Site-Specific Protein Modification
This protocol provides a general framework for the site-specific modification of a protein with an accessible cysteine residue using this compound. Optimization of reaction conditions (e.g., pH, temperature, stoichiometry) is recommended for each specific protein.
Materials and Reagents
-
Protein of interest: Containing a single, accessible cysteine residue.
-
This compound: (e.g., from a commercial supplier).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Ensure the buffer is free of primary amines (e.g., Tris) and thiols (e.g., DTT, β-mercaptoethanol).[11]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce any disulfide bonds and ensure the target cysteine is in its free thiol form.
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns.[]
Step-by-Step Procedure
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein has been stored under conditions that may have led to disulfide bond formation, pre-treat with a reducing agent. For example, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.
-
Crucially, the reducing agent must be removed before the addition of this compound. This can be achieved by dialysis or using a desalting column.
-
-
This compound Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[11]
-
-
PEGylation Reaction:
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound, quenching reagent, and any unmodified protein using a suitable chromatographic method.
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated protein from smaller unreacted reagents.[][13]
-
Ion-Exchange Chromatography (IEX): This technique can separate proteins based on charge differences, which may be altered upon PEGylation.[][14]
-
Characterization of the PEGylated Protein
Thorough characterization is essential to confirm successful PEGylation and to assess the homogeneity of the product.
| Analytical Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight upon PEGylation. | A band shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. |
| Mass Spectrometry (MS) | To confirm the covalent attachment of the PEG moiety and determine the degree of PEGylation.[1][15] | An increase in the mass of the protein corresponding to the mass of the attached this compound (minus HBr). |
| Size-Exclusion Chromatography (SEC) | To assess the purity and aggregation state of the PEGylated protein.[] | A shift to a shorter retention time for the PEGylated protein due to its larger hydrodynamic radius. |
| Reverse Phase Chromatography (RP-HPLC) | To separate PEGylated isomers and assess purity.[] | Can be used to separate different PEGylated species. |
Experimental Workflow
Caption: A streamlined workflow for protein modification with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | - Inefficient reduction of disulfide bonds.- Suboptimal reaction conditions (pH, stoichiometry).- Inactive this compound. | - Ensure complete removal of the reducing agent before adding this compound.- Optimize pH and molar excess of this compound.- Use fresh this compound stock solution. |
| Non-specific Labeling | - Reaction conditions are too harsh (e.g., very high pH).- Long incubation times.- Presence of other highly reactive nucleophilic residues. | - Optimize the pH to be closer to neutral.- Reduce the incubation time. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Over-labeling leading to changes in protein solubility. | - Keep the final concentration of the organic solvent below 10% (v/v).- Reduce the molar excess of this compound. |
Conclusion
The use of monodisperse this compound provides a robust and reproducible method for the site-specific modification of proteins. By following the detailed protocol and understanding the underlying chemical principles, researchers can generate homogenous PEGylated proteins with improved therapeutic potential. The key to success lies in careful protein engineering, optimization of reaction conditions, and thorough characterization of the final product. This approach ensures the preservation of biological activity while conferring the significant benefits of PEGylation.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. benchchem.com [benchchem.com]
- 7. mPEG-Br, methoxy PEG bromide - Biopharma PEG [biochempeg.com]
- 8. Frontiers | Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids [frontiersin.org]
- 9. calpaclab.com [calpaclab.com]
- 10. users.ox.ac.uk [users.ox.ac.uk]
- 11. benchchem.com [benchchem.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation using mPEG12-Br
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Discrete PEGylation with mPEG12-Br
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of biomolecules.[1][2] By increasing the hydrodynamic radius of a molecule, PEGylation can improve solubility, extend circulating half-life, and reduce immunogenicity.[1][2] Traditionally, polydisperse PEG reagents have been used, resulting in heterogeneous mixtures that complicate characterization and regulatory approval.[3]
The advent of monodisperse, or discrete, PEG (dPEG®) linkers, such as this compound, represents a significant advancement in the field. These reagents are single molecular weight compounds, ensuring the production of homogeneous bioconjugates with a precise number of PEG units.[3][4] This homogeneity is critical for reproducible manufacturing and a clear understanding of structure-activity relationships.[4] this compound, with its 12 ethylene glycol units and a terminal bromide, is a versatile reagent for the targeted modification of nucleophilic residues on proteins, peptides, and other molecules.[5][6] The bromide serves as an effective leaving group in nucleophilic substitution reactions, particularly with the thiol groups of cysteine residues, forming a stable thioether bond.[6][7] This guide provides a comprehensive overview of the principles and protocols for the successful application of this compound in bioconjugation.
Chemical Principles of this compound Bioconjugation
The primary mechanism of bioconjugation with this compound is a bimolecular nucleophilic substitution (SN2) reaction.[7][8] In this reaction, a nucleophilic functional group on the target biomolecule attacks the carbon atom attached to the bromide, displacing the bromide and forming a stable covalent bond.[7]
Reaction with Cysteine Thiols
Cysteine residues are often the target for site-specific PEGylation due to the high nucleophilicity of the thiol group (-SH), particularly in its deprotonated thiolate form (-S⁻).[6][9] The reaction with this compound results in a stable thioether linkage.[6] This reaction is highly efficient and can be performed with high specificity under controlled pH conditions, typically between pH 7.0 and 8.5.[8][9] This pH range favors the formation of the more reactive thiolate anion while minimizing side reactions with other nucleophilic residues, such as lysine.[8]
Reaction with Lysine Amines
The primary amine (-NH2) of lysine residues and the N-terminus of proteins are also nucleophilic and can react with this compound.[8][10] However, this reaction is generally less favorable than with thiols and often requires more forcing conditions, such as a higher pH (8.0-9.5), to deprotonate the amine and increase its nucleophilicity.[8][10] The reaction with amines results in the formation of a secondary amine linkage. Given that proteins typically have multiple surface-exposed lysine residues, targeting amines with this compound can lead to a heterogeneous mixture of PEGylated species.[10]
General Experimental Workflow
The following diagram illustrates a typical workflow for the bioconjugation of a protein with this compound, followed by purification and characterization.
Caption: General workflow for protein bioconjugation with this compound.
Detailed Protocols
Protocol 1: Site-Specific Cysteine PEGylation of a Protein
This protocol describes the targeted PEGylation of a free cysteine residue on a protein.
Materials:
-
Protein with at least one accessible free cysteine residue
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
(Optional) TCEP (Tris(2-carboxyethyl)phosphine)
-
Desalting column
-
Purification system (e.g., RP-HPLC with a C4 or C18 column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine may be in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Remove the TCEP using a desalting column equilibrated with Reaction Buffer.[9]
-
-
This compound Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Purification:
-
Purify the PEGylated protein from unreacted this compound and unmodified protein using RP-HPLC.[11]
-
Employ a gradient of increasing acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[11]
-
Monitor the elution profile at 280 nm (for the protein) and, if possible, with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for the PEG moiety.[11]
-
Collect fractions corresponding to the PEGylated protein.
-
-
Characterization:
-
Confirm the successful conjugation and determine the molecular weight of the purified conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[3][12]
-
Assess the purity of the conjugate by SDS-PAGE and analytical RP-HPLC.[5]
-
Verify the structural integrity of the PEGylated protein using NMR spectroscopy.[13][14]
-
Protocol 2: Lysine-Targeted PEGylation of a Protein
This protocol outlines a general procedure for the less-specific PEGylation of lysine residues.
Materials:
-
Protein
-
This compound
-
Reaction Buffer: 100 mM sodium borate, 150 mM NaCl, pH 8.5
-
Anhydrous DMF or DMSO
-
Purification system (e.g., Ion Exchange Chromatography (IEX) or Size Exclusion Chromatography (SEC))
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
-
This compound Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 20- to 100-fold molar excess of the this compound stock solution to the protein solution.[8]
-
Incubate the reaction mixture at room temperature for 4-8 hours with gentle mixing.
-
-
Purification:
-
Separate the PEGylated protein species from unreacted materials using IEX or SEC.[8]
-
IEX can separate proteins based on the degree of PEGylation, as the PEG chains can shield the protein's surface charges.[8]
-
SEC separates molecules based on their hydrodynamic radius, effectively removing unreacted this compound.[8]
-
-
Characterization:
Quantitative Data Summary
| Parameter | Conjugation to Cysteine Thiols | Conjugation to Lysine Amines | Rationale & Key Considerations |
| pH | 7.0 - 8.5 | 8.0 - 9.5 | The pH dictates the nucleophilicity of the target group. Thiolates are more reactive at a moderately basic pH, while amines require a higher pH for deprotonation. Protein stability at the chosen pH is crucial.[9][10] |
| Molar Ratio (PEG:Molecule) | 10- to 50-fold molar excess | 20- to 100-fold molar excess | A molar excess of the PEG reagent drives the reaction to completion. Amines are generally less nucleophilic than thiolates and often require a higher excess.[8] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room Temperature (20-25°C) | Lower temperatures can help minimize side reactions and protein degradation. SN2 reactions with amines are often slower and may benefit from room temperature.[8] |
| Reaction Time | 2-4 hours (RT) or overnight (4°C) | 4-8 hours (RT) | The reaction time should be optimized to achieve the desired degree of PEGylation while minimizing potential degradation of the biomolecule. |
| Recommended Buffers | Phosphate, HEPES, Borate | Borate, Bicarbonate | Avoid buffers containing competing nucleophiles, such as Tris or azide.[8][9] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugate Yield | Inactive this compound reagent: Hydrolysis due to moisture. | Store this compound under desiccated conditions at -20°C. Prepare stock solutions fresh in anhydrous solvent.[8] |
| Oxidized thiols: Cysteine residues have formed disulfide bonds. | Pre-treat the protein with a reducing agent like TCEP, followed by its removal before adding the PEG reagent.[9] | |
| Suboptimal pH: The target functional group is not sufficiently nucleophilic. | Verify the pH of the reaction buffer. For thiols, ensure the pH is between 7.0 and 8.5. For amines, a pH of 8.0-9.5 is recommended.[8][9] | |
| Insufficient molar excess of this compound: The reaction is not driven to completion. | Increase the molar excess of the PEG reagent incrementally.[8] | |
| Formation of Aggregates | High protein concentration: Promotes intermolecular cross-linking if bifunctional PEG impurities are present. | Reduce the protein concentration in the reaction mixture. |
| Suboptimal reaction conditions: The pH or temperature may be causing protein denaturation. | Ensure the reaction conditions are within the stability range of your protein. | |
| Multiple PEGylated Species | Reaction with multiple sites: Especially when targeting lysine residues. | For site-specific conjugation, target a unique cysteine residue. If targeting lysines, optimize reaction conditions (lower pH, shorter time, less PEG reagent) to favor modification of the most reactive sites. |
| Polydispersity of the PEG reagent (not applicable to this compound): Traditional PEG reagents are mixtures of different chain lengths. | Use monodisperse this compound to ensure homogeneous products.[4] | |
| Difficulty in Purification | Co-elution of conjugate and unreacted protein: Similar properties of the molecules. | Optimize the chromatography method. For RP-HPLC, a shallower gradient can improve resolution. For IEX, a shallow salt gradient is more effective.[11][16] |
| Low recovery from the column: Irreversible binding or precipitation. | Modify the elution conditions (e.g., adjust the organic solvent or salt concentration). Decrease the sample concentration to prevent precipitation.[16] |
Conclusion
This compound is a powerful tool for the precise and reproducible PEGylation of biomolecules. By leveraging its discrete nature, researchers can overcome the challenges of heterogeneity associated with traditional PEGylation, leading to well-defined bioconjugates with improved therapeutic potential. A thorough understanding of the underlying chemical principles, careful optimization of reaction conditions, and robust analytical characterization are paramount to the successful implementation of this technology. This guide provides a solid foundation for researchers to confidently apply this compound in their bioconjugation strategies, paving the way for the development of next-generation biotherapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. enovatia.com [enovatia.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Leveraging mPEG12-Br for Advanced Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Role of Monofunctional PEGs in Hydrogel Engineering
Poly(ethylene glycol) (PEG) hydrogels are cornerstones in biomedical research, prized for their biocompatibility, hydrophilicity, and tunable properties.[1][2] The formation of these three-dimensional networks typically relies on the crosslinking of multi-arm PEG derivatives.[3][4] In this context, monofunctional PEGs, such as methoxy-poly(ethylene glycol)12-bromide (mPEG12-Br), play a unique and critical role. Unlike their multi-arm counterparts, which form the core network structure, monofunctional PEGs act as strategic modifiers, enabling precise control over hydrogel architecture and functionality.
This guide provides an in-depth exploration of the applications of this compound in hydrogel formation, with a focus on its use in creating sophisticated drug delivery systems. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss key characterization techniques.
The Core Principle: this compound as a Hydrogel Modifier
This compound, with its single reactive bromide terminus, cannot form a crosslinked hydrogel network on its own. Instead, it is strategically employed to:
-
Control Network Density and Swelling: By reacting with a portion of the functional groups on a multi-arm PEG or another polymer backbone, this compound acts as a "capping" agent. This reduces the number of sites available for crosslinking, leading to a less dense hydrogel network with a higher swelling capacity.[5]
-
Surface Modification for Enhanced Biocompatibility: The hydrophilic mPEG chains can be grafted onto the surface of a pre-formed hydrogel or incorporated during formation. This creates a "brush-like" surface that can repel proteins and cells, reducing nonspecific interactions and enhancing biocompatibility.[6]
-
Tethering of Therapeutic Molecules: The bromide group can be displaced by nucleophiles on therapeutic molecules, such as the amine or thiol groups on proteins and peptides. This allows for the covalent attachment of drugs to the hydrogel network, enabling controlled and sustained release.[7]
The fundamental reaction governing the utility of this compound is a nucleophilic substitution reaction . The bromine atom is a good leaving group, and the carbon atom adjacent to it is electrophilic. This allows for reaction with various nucleophiles, most commonly amines (-NH2) and thiols (-SH), which are abundant in biological molecules and other polymers.[8]
Experimental Protocols
Protocol 1: Formation of a Multi-Arm PEG Hydrogel Modified with this compound for Controlled Release of a Model Protein
This protocol describes the formation of a hydrogel using a 4-arm PEG-thiol as the primary crosslinker and this compound as a modifying agent to control network properties. A model protein, Bovine Serum Albumin (BSA), is encapsulated within the hydrogel.
Materials:
-
4-arm PEG-Thiol (PEG-4SH), MW 10,000 Da
-
This compound (Methoxy-poly(ethylene glycol)12-bromide), MW ~623.57 g/mol
-
4-arm PEG-Acrylate (PEG-4Acr), MW 10,000 Da
-
Triethanolamine (TEOA)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
Equipment:
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Syringes and needles
-
Molds for hydrogel casting (e.g., PDMS molds)
-
Incubator at 37°C
Workflow Diagram:
Caption: Experimental workflow for preparing and characterizing this compound modified hydrogels.
Step-by-Step Procedure:
-
Precursor Solution Preparation:
-
Prepare a 10% (w/v) solution of 4-arm PEG-SH in PBS (pH 7.4).
-
Prepare a 5% (w/v) solution of this compound in PBS.
-
Prepare a 10% (w/v) solution of 4-arm PEG-Acr in PBS.
-
Prepare a 20 mg/mL solution of BSA in PBS.
-
Prepare a 0.1 M solution of TEOA in DI water.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, combine 100 µL of the 4-arm PEG-SH solution, 20 µL of the this compound solution, and 50 µL of the BSA solution. The molar ratio of thiol groups to bromide groups can be varied to control the degree of modification.
-
To this mixture, add 100 µL of the 4-arm PEG-Acr solution and 10 µL of the 0.1 M TEOA solution. The TEOA acts as a catalyst for the Michael-type addition reaction between the thiol and acrylate groups.[9]
-
Immediately vortex the mixture for 10-15 seconds to ensure homogeneity.
-
Pipette the solution into a mold of desired shape and size.
-
Incubate the mold at 37°C for 1-2 hours, or until gelation is complete. Gelation time can be monitored by the vial tilt method.[10]
-
-
Hydrogel Purification:
-
Carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of PBS (pH 7.4) to remove any unreacted components.
-
Wash the hydrogel for 48 hours, changing the PBS solution every 8-12 hours.
-
Chemical Reaction Diagram:
Caption: Reaction scheme for this compound modified hydrogel formation.
Protocol 2: Covalent Conjugation of a Thiol-Containing Peptide to a Hydrogel using this compound as a Linker
This protocol outlines a two-step process to first modify a multi-arm PEG-Amine with this compound and then conjugate a thiol-containing peptide.
Materials:
-
4-arm PEG-Amine (PEG-4NH2), MW 10,000 Da
-
This compound
-
Cysteine-containing peptide (e.g., CGRGDS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 3,500 Da)
Step-by-Step Procedure:
-
Reaction of 4-arm PEG-NH2 with this compound:
-
Dissolve 4-arm PEG-NH2 in DMF.
-
Add a stoichiometric excess of this compound and DIPEA (as a base).
-
React at room temperature for 24 hours under an inert atmosphere.
-
Purify the product by dialysis against DI water for 48 hours.
-
Lyophilize to obtain the mPEG-grafted 4-arm PEG.
-
-
Conjugation of Thiol-Containing Peptide:
-
Dissolve the mPEG-grafted 4-arm PEG in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the cysteine-containing peptide. The thiol group of the cysteine will displace the bromide on the mPEG chains.
-
React for 24-48 hours at room temperature.
-
Purify the peptide-conjugated polymer by dialysis.
-
The resulting polymer can then be used to form hydrogels through other reactive groups on the 4-arm PEG backbone or by co-polymerization.
-
Characterization of this compound Modified Hydrogels
Thorough characterization is essential to ensure the hydrogel meets the requirements for its intended application.
Data Presentation Table:
| Characterization Technique | Parameter Measured | Typical Expected Outcome for this compound Modified Hydrogels |
| Vial Inversion Test | Gelation time | Qualitative assessment of gel formation.[10] |
| Rheology | Storage (G') and Loss (G'') Moduli | G' > G'' indicates gel formation. Lower G' compared to unmodified hydrogels suggests a less dense network.[10] |
| Swelling Studies | Swelling Ratio | Increased swelling ratio with higher this compound concentration due to lower crosslink density.[8] |
| Scanning Electron Microscopy (SEM) | Pore size and morphology | Potentially larger and more interconnected pores with this compound modification.[11] |
| Protein Release Assay (e.g., BCA or ELISA) | Cumulative protein release | Sustained release profile. The release rate can be tuned by varying the this compound concentration.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure | Confirmation of this compound conjugation to the polymer backbone. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | Identification of characteristic peaks corresponding to the polymer backbone and conjugated molecules.[13] |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, in Protocol 1, successful hydrogel formation is the first indicator of a successful reaction. Subsequent characterization, such as rheological measurements, provides quantitative validation of the gel's mechanical properties. The protein release assay further validates the hydrogel's functionality as a drug delivery vehicle. By systematically varying the concentration of this compound and observing the corresponding changes in swelling ratio and protein release kinetics, a clear structure-function relationship can be established, reinforcing the reliability of the experimental system.
Conclusion
This compound is a versatile tool for the sophisticated engineering of PEG-based hydrogels. Its role as a modifying agent, rather than a primary crosslinker, allows for fine-tuning of hydrogel properties, including network density, swelling behavior, and biocompatibility. The ability to use this compound to tether therapeutic molecules opens up a wide range of possibilities for the development of advanced drug delivery systems. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in their work.
References
- 1. Multi-arm PEG Derivatives [jenkemusa.com]
- 2. Multi-Arm PEGs for Hydrogels - Biopharma PEG [biochempeg.com]
- 3. Multiarm PEGs for Hydrogels - JenKem Technology [jenkemusa.com]
- 4. Biopharma PEG Expands Multi-Arm PEG Product Line for Medical and Biopharma Applications [clinicalresearchnewsonline.com]
- 5. The Effects of Monoacrylated Poly(Ethylene Glycol) on the Properties of Poly(Ethylene Glycol) Diacrylate Hydrogels Used for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Protein Release from Hydrolytically Degradable Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Poly Ethylene Glycol (PEG)‐Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, and acute oral toxicity evaluation of pH-sensitive hydrogel based on MPEG, poly(ε-caprolactone), and itaconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization with mPEG12-Br to Enhance Biocompatibility
Abstract
The strategic modification of material surfaces is a cornerstone of modern biomedical and pharmaceutical research, aiming to control biological interactions at the molecular level. This guide provides a comprehensive framework for the functionalization of surfaces using methoxy-poly(ethylene glycol)-dodecyl bromide (mPEG12-Br), a discrete and highly pure PEGylation reagent. We will delve into the fundamental principles of PEGylation, detailing how it imparts biocompatibility by creating a "stealth" surface that resists protein adsorption and subsequent biological fouling.[1][2] This resistance is critical for applications ranging from drug delivery systems and medical implants to high-sensitivity biosensors.[3][4] This document offers detailed, field-proven protocols for the covalent attachment of this compound to common research substrates, such as silica/glass and gold, via amine and thiol linkages. Furthermore, we provide a thorough guide to the essential characterization techniques required to validate the success of the surface modification and quantify its efficacy in preventing protein adsorption. This application note is designed for researchers, scientists, and drug development professionals seeking to leverage the power of PEGylation to enhance the in-vitro and in-vivo performance of their materials.
Introduction: The Imperative of Biocompatibility and the Role of PEGylation
The interface between a synthetic material and a biological environment is a dynamic landscape where a cascade of events, initiated by the non-specific adsorption of proteins, dictates the ultimate biocompatibility and functionality of a device or therapeutic agent.[5] This protein layer can trigger adverse reactions, including immune responses, thrombosis, and a loss of therapeutic efficacy.[6] PEGylation, the process of covalently or non-covalently attaching polyethylene glycol (PEG) chains to a surface, is a widely adopted and highly effective strategy to mitigate these undesirable interactions.[2][7]
The mechanism behind PEG's efficacy lies in its unique physicochemical properties. The hydrophilic ether oxygens of the PEG chain coordinate with water molecules to form a dense, dynamic hydration layer.[8] This layer acts as a physical and energetic barrier, sterically hindering the approach and adsorption of proteins.[5][8] The result is a "stealth" surface that effectively evades recognition by the mononuclear phagocyte system, leading to prolonged systemic circulation times for PEGylated nanoparticles and therapeutics.[1][3]
This compound is a monodisperse (discrete) PEGylation reagent, offering a precise chain length of 12 ethylene glycol units. This uniformity is a significant advantage over traditional polydisperse PEG polymers, ensuring a highly defined and reproducible surface modification.[9] The terminal bromide group serves as an efficient leaving group in nucleophilic substitution reactions, enabling stable covalent attachment to surfaces functionalized with primary amines or thiols.[9]
Workflow for Surface Functionalization with this compound
The successful functionalization of a surface with this compound is a multi-step process that requires careful attention to detail at each stage. The general workflow involves three key phases: substrate preparation and cleaning, introduction of reactive functional groups (if not already present), and the final PEGylation reaction.
Caption: A generalized workflow for the functionalization of surfaces with this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the functionalization of two commonly used substrates: silica/glass and gold.
Functionalization of Silica/Glass Surfaces via Aminosilanization
This protocol describes the introduction of primary amine groups onto a silica or glass surface using (3-aminopropyl)triethoxysilane (APTES), followed by reaction with this compound.[10][11]
Materials:
-
This compound
-
(3-aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene or Ethanol
-
Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Milli-Q water
-
Nitrogen gas stream
Protocol:
-
Substrate Cleaning (Piranha Etching):
-
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).
-
Immerse the silica/glass substrates in freshly prepared Piranha solution for 15-30 minutes. This process removes organic residues and hydroxylates the surface.[11]
-
Carefully remove the substrates and rinse extensively with Milli-Q water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Aminosilanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene or ethanol.
-
Immerse the cleaned, dry substrates in the APTES solution and incubate for 1-2 hours at room temperature with gentle agitation.
-
Rinse the substrates thoroughly with the anhydrous solvent (toluene or ethanol) to remove excess APTES.
-
Cure the silane layer by baking the substrates in an oven at 110°C for 30-60 minutes.
-
Allow the substrates to cool to room temperature.
-
-
This compound Grafting Reaction:
-
In a reaction vessel, dissolve this compound (typically 10-50 fold molar excess relative to the estimated surface amine groups) in anhydrous DMF or DMSO.
-
Add the amine-functionalized substrates to the reaction vessel.
-
Add a non-nucleophilic base such as DIPEA or TEA (typically 3-5 fold molar excess over this compound).
-
Allow the reaction to proceed for 12-24 hours at room temperature with constant, gentle agitation under an inert atmosphere (e.g., Argon or Nitrogen).[9]
-
After the reaction, remove the substrates and rinse thoroughly with the reaction solvent, followed by ethanol and Milli-Q water to remove unreacted this compound and base.
-
Dry the PEGylated substrates under a stream of nitrogen gas.
-
Functionalization of Gold Surfaces via Thiolation
This protocol details the formation of a self-assembled monolayer (SAM) of a thiol-containing linker on a gold surface, followed by reaction with this compound.
Materials:
-
This compound
-
11-amino-1-undecanethiol hydrochloride (or a similar amino-thiol)
-
Ethanol (absolute)
-
Anhydrous, aprotic solvent (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., DIPEA or TEA)
-
Milli-Q water
-
Nitrogen gas stream
Protocol:
-
Substrate Cleaning:
-
Clean the gold substrates by sonicating in ethanol for 15 minutes, followed by rinsing with Milli-Q water.
-
Dry the substrates under a stream of nitrogen gas.
-
For optimal results, perform plasma cleaning (e.g., oxygen or argon plasma) for 1-5 minutes immediately before functionalization.
-
-
Thiol Self-Assembled Monolayer (SAM) Formation:
-
Prepare a 1-5 mM solution of 11-amino-1-undecanethiol hydrochloride in absolute ethanol.
-
Immerse the cleaned, dry gold substrates in the thiol solution and incubate for 12-24 hours at room temperature to allow for the formation of a well-ordered SAM.
-
Remove the substrates and rinse thoroughly with ethanol to remove non-chemisorbed thiols.
-
Dry the substrates under a stream of nitrogen gas.
-
-
This compound Grafting Reaction:
-
Follow the same procedure as described in Section 3.1, Step 3, using the thiol-functionalized gold substrates.
-
Characterization of PEGylated Surfaces
Thorough characterization is essential to confirm the successful grafting of this compound and to assess the properties of the modified surface.
Physicochemical Characterization
The following table summarizes the expected changes in key physicochemical parameters upon successful PEGylation.
| Characterization Technique | Parameter Measured | Expected Outcome Post-PEGylation with this compound |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Appearance of C 1s and O 1s peaks characteristic of the PEG backbone. Decrease in the signal from the underlying substrate (e.g., Si 2p or Au 4f) due to the overlying PEG layer.[12][13] |
| Contact Angle Goniometry | Surface wettability / Hydrophilicity | Significant decrease in the water contact angle, indicating a more hydrophilic surface.[10][14] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | An increase in surface smoothness and the potential observation of a uniform polymer layer.[12] |
| Ellipsometry | Thickness of the grafted layer | Measurement of a uniform layer with a thickness consistent with the length of the mPEG12 chain.[12] |
Functional Characterization: Protein Adsorption Assay
A direct measure of the biocompatibility of the PEGylated surface is its ability to resist protein adsorption. A common method involves the use of a fluorescently labeled protein.
Materials:
-
Fluorescently labeled protein (e.g., FITC-BSA or Alexa Fluor 647-Fibrinogen)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope or plate reader
Protocol:
-
Prepare a solution of the fluorescently labeled protein in PBS (e.g., 0.1-1.0 mg/mL).
-
Incubate the PEGylated and control (unmodified) substrates with the protein solution for 1-2 hours at room temperature.
-
Gently rinse the substrates multiple times with PBS to remove non-adsorbed protein.
-
Dry the substrates carefully.
-
Visualize and/or quantify the fluorescence intensity on the surfaces using a fluorescence microscope or a plate reader. A significantly lower fluorescence signal on the PEGylated surface compared to the control indicates successful protein resistance.[8][15]
Mechanism of Protein Resistance by PEGylated Surfaces
The ability of a PEGylated surface to resist protein adsorption is a multifactorial phenomenon rooted in thermodynamic and kinetic principles.
Caption: Mechanism of protein resistance on a PEGylated surface.
When a protein approaches a PEGylated surface, two primary repulsive forces come into play:
-
Energetic Repulsion: The approaching protein must displace the tightly bound water molecules of the hydration layer, which is an energetically unfavorable process.[8]
-
Entropic Repulsion: The flexible PEG chains are in constant thermal motion. As a protein nears the surface, it compresses these chains, restricting their conformational freedom. This decrease in entropy creates a repulsive force, often referred to as steric repulsion.[5]
Together, these forces create a robust barrier that effectively prevents the non-specific adsorption of proteins, thereby enhancing the biocompatibility of the material.[16]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Water Contact Angle after PEGylation | Incomplete reaction; Low grafting density; Contamination. | Ensure anhydrous reaction conditions. Increase reaction time or temperature. Re-clean substrates and repeat the functionalization process. |
| High Protein Adsorption | Insufficient PEG grafting density; Degradation of the PEG layer. | Optimize reaction conditions to increase grafting density. Use fresh reagents. Ensure proper storage of PEGylated surfaces. |
| Inconsistent Results | Variability in substrate cleaning; Impure reagents; Inconsistent reaction conditions. | Standardize the cleaning protocol. Use high-purity reagents. Precisely control reaction parameters (time, temperature, concentrations). |
Conclusion
The functionalization of surfaces with this compound offers a reliable and reproducible method for creating highly biocompatible interfaces. The protocols and characterization techniques detailed in this guide provide a robust framework for researchers to successfully implement PEGylation in their work. By minimizing non-specific protein adsorption, this compound functionalization can significantly improve the performance and safety of a wide range of biomedical devices and drug delivery platforms, ultimately accelerating the translation of research from the laboratory to clinical applications.[17][18]
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05445A [pubs.rsc.org]
- 6. Influence of PEGylation on the strength of protein surface salt bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Surface functionalization of bioactive glasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A Mild Method for Surface-Grafting PEG Onto Segmented Poly(Ester-Urethane) Film with High Grafting Density for Biomedical Purpose [mdpi.com]
- 15. Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for mPEG12-Br in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Linkers in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS). A PROTAC consists of two key ligands connected by a chemical linker: one binds a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[1]
The linker is far more than a simple tether; it is a critical determinant of a PROTAC's efficacy. Its length, flexibility, and chemical composition profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination. Furthermore, the linker's properties significantly impact the overall physicochemical characteristics of the PROTAC, including its solubility, cell permeability, and metabolic stability.
The mPEG12-Br Linker: A Versatile Tool for PROTAC Synthesis
Among the diverse array of linkers utilized in PROTAC design, polyethylene glycol (PEG) chains have gained prominence. PEG linkers are prized for their ability to enhance the aqueous solubility and drug-like properties of what are often large, hydrophobic PROTAC molecules.[1][2] The This compound linker, featuring a monodisperse 12-unit PEG chain with a terminal methoxy group and a reactive bromide, is a particularly valuable building block for PROTAC synthesis.
Key Advantages of the this compound Linker:
-
Enhanced Hydrophilicity: The 12 ethylene glycol units impart significant water solubility, which can be crucial for improving the bioavailability and formulation of the final PROTAC conjugate.[2]
-
Optimal Length and Flexibility: The length of the mPEG12 chain provides a substantial reach, enabling the effective formation of the ternary complex across a wide range of POI and E3 ligase pairs. Its inherent flexibility allows for the necessary conformational adjustments to achieve a productive orientation for ubiquitin transfer.
-
Reactive Handle for Conjugation: The terminal alkyl bromide provides a reliable electrophilic site for conjugation to nucleophilic moieties on either the POI ligand or the E3 ligase ligand, typically through a nucleophilic substitution reaction. This allows for a modular and strategic approach to PROTAC assembly.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C25H51BrO12 |
| Molecular Weight | 623.57 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in DMSO, DMF, DCM, and other common organic solvents |
| Storage Conditions | Store at -20°C, protect from moisture |
Strategic Synthesis of PROTACs using this compound
The synthesis of a PROTAC using the this compound linker is typically a two-step process. The linker is first conjugated to either the POI ligand or the E3 ligase ligand, followed by the attachment of the second ligand to the other end of the linker (if the other end has been appropriately functionalized in a subsequent step). The choice of which ligand to attach first depends on the specific chemistry of the ligands and the overall synthetic strategy. The protocol below details a general procedure for the alkylation of a nucleophilic amine or phenol, common functionalities on warheads and E3 ligase ligands, with this compound.
Caption: General workflow for the synthesis and purification of a PROTAC using the this compound linker.
Experimental Protocol: Conjugation of this compound to a Nucleophilic Ligand
This protocol provides a general method for the nucleophilic substitution reaction between this compound and a ligand (either for the POI or E3 ligase) containing a nucleophilic amine or phenol group.
Materials and Reagents:
-
Ligand (containing a primary/secondary amine or phenol)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely ground
-
DIPEA (N,N-Diisopropylethylamine) for amine alkylation (optional)
-
Inert gas (Nitrogen or Argon)
-
Reaction vial with a magnetic stir bar
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Reaction Setup:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Dissolution: In a reaction vial under an inert atmosphere, dissolve the nucleophilic ligand (1.0 equivalent) in anhydrous DMF or DMSO.
-
Base Addition:
-
For Phenols: Add finely ground potassium carbonate (2.0-3.0 equivalents) or cesium carbonate (1.5-2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
For Amines: Add potassium carbonate (2.0-3.0 equivalents) or a non-nucleophilic organic base like DIPEA (2.0-3.0 equivalents).
-
-
Linker Addition: In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO. Add this solution dropwise to the stirring ligand/base mixture.
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to 40-60°C. The optimal temperature will depend on the nucleophilicity of the ligand and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting materials and the appearance of a new, more polar spot (for TLC) or the expected mass of the product (for LC-MS). Reaction times can vary from 4 to 24 hours.
-
Work-up and Purification:
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with a larger volume of ethyl acetate or dichloromethane (DCM).
-
Washing: Wash the organic layer sequentially with water and brine to remove the base and residual DMF/DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system (e.g., 0-10% methanol in DCM) is often effective. For higher purity, reversed-phase preparative HPLC may be necessary.[3][4]
Characterization of the mPEG12-Conjugated PROTAC
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized PROTAC.
Caption: Mechanism of PROTAC-induced protein degradation.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for confirming the successful synthesis of the PROTAC.[5]
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Procedure: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile/water). Infuse the sample directly or via LC-MS.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the final PROTAC conjugate ([M+H]⁺ or other adducts). The characteristic isotopic pattern should also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is crucial for confirming the covalent attachment of the linker and the overall structure of the PROTAC.[5][6]
-
Technique: ¹H and ¹³C NMR.
-
Procedure: Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
-
Expected Result:
-
¹H NMR: The spectrum will be complex, but key signals should be identifiable. Look for the characteristic broad singlet of the PEG chain protons (typically around 3.6 ppm). The disappearance of the proton signal from the nucleophilic group (e.g., N-H or O-H) and the appearance of new signals corresponding to the protons adjacent to the newly formed C-N or C-O bond confirm conjugation.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The PEG backbone will show a strong signal around 70 ppm.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the final PROTAC compound.[4]
-
Technique: Reversed-phase HPLC (RP-HPLC) with a C18 column.
-
Procedure:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO).
-
Inject the sample onto the HPLC system.
-
Elute with a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid).
-
Monitor the elution profile with a UV detector at a wavelength where the aromatic components of the ligands absorb (e.g., 254 nm).
-
-
Expected Result: A single major peak in the chromatogram indicates a high-purity compound. Purity is calculated as the area of the main peak divided by the total area of all peaks, with >95% being a common standard for in vitro assays.
Biological Evaluation Protocols
Once the PROTAC is synthesized and characterized, its biological activity must be assessed.
Protocol: Western Blot for Target Protein Degradation
This is the most common assay to confirm that the PROTAC induces the degradation of the target protein.
-
Cell Culture: Plate cells expressing the target protein of interest at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 µM down to 0.1 nM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Conclusion
The this compound linker is a highly effective and versatile tool for the development of PROTACs. Its well-defined length, flexibility, and inherent hydrophilicity offer significant advantages in optimizing the physicochemical and pharmacological properties of these novel therapeutics. The straightforward conjugation chemistry via nucleophilic substitution allows for the modular and efficient synthesis of PROTAC libraries. By following the detailed protocols for synthesis, purification, characterization, and biological evaluation outlined in this guide, researchers can effectively leverage the this compound linker to accelerate the discovery and development of potent and selective protein degraders.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing mPEG12-Br Synthesis
Welcome to the technical support center for the synthesis and optimization of methoxy-poly(ethylene glycol)12-bromide (mPEG12-Br). This guide is designed for researchers, chemists, and drug development professionals who utilize this compound as a critical linker in bioconjugation, nanoparticle functionalization, and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).[][2]
Achieving a high yield of pure this compound is fundamental to the success of subsequent conjugation reactions. This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate the common challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for preparing this compound?
The most common and reliable method for synthesizing this compound is through the nucleophilic substitution of the terminal hydroxyl group on mPEG12-OH. This is typically achieved via a one-step or a two-step process.
-
Two-Step (Activation & Substitution): This is often the highest-yielding approach. The terminal hydroxyl group is first converted into an excellent leaving group, such as a tosylate (-OTs) or mesylate (-OMs). This activated intermediate is then reacted with a bromide salt (e.g., NaBr, LiBr) to yield the final this compound product. The tosylation step provides a stable, easily purified intermediate.[3]
-
One-Step (Direct Bromination): This method involves treating mPEG12-OH directly with a brominating agent. Common reagents for this include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), known as the Appel reaction. While faster, these reactions can sometimes be harder to drive to completion and may introduce challenging impurities.[4]
Q2: Why is it critical to use anhydrous (dry) conditions for this reaction?
Moisture is detrimental to the synthesis of this compound for two key reasons:
-
Reagent Decomposition: Many brominating agents, particularly phosphorus tribromide (PBr₃) and tosyl chloride (TsCl), react readily with water. This decomposition not only consumes your reagent, reducing its effective concentration, but also generates acidic byproducts (HBr, HCl) that can potentially cause side reactions, such as cleavage of the PEG ether backbone.[5]
-
Hydrolysis of Product: The final product, this compound, contains a C-Br bond that is susceptible to hydrolysis, especially under basic or neutral pH conditions, which would revert it back to the starting mPEG12-OH.[6] Ensuring dry conditions throughout the reaction and workup prevents loss of yield due to product degradation.
Q3: How can I monitor the progress of my reaction?
Monitoring the reaction is crucial to determine the optimal reaction time and avoid the formation of byproducts from prolonged reaction.
-
Thin-Layer Chromatography (TLC): TLC is the most common method. The starting material (mPEG12-OH) is more polar than the product (this compound). Therefore, on a silica gel plate, the product will have a higher Rf value (it will travel further up the plate). A typical eluent system for PEG compounds is a ternary mixture, such as Dichloromethane/Methanol (e.g., 10:1) or Ethyl Acetate/Hexane with a small amount of ethanol to reduce streaking.[4] Since PEGs are not UV-active, staining is required. A potassium permanganate (KMnO₄) stain or Dragendorff's reagent are effective for visualizing PEG compounds.[4]
-
¹H NMR Spectroscopy: For a more quantitative assessment, a small aliquot can be taken from the reaction, quenched, and analyzed by ¹H NMR. The disappearance of the proton signal corresponding to the CH₂-OH group and the appearance of a new, downfield-shifted signal for the CH₂-Br group confirms conversion.
Q4: What are the recommended storage conditions for the final this compound product?
To ensure the long-term integrity and reactivity of your this compound, it must be stored under specific conditions. The bromide is a good leaving group, making the compound susceptible to degradation.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[] This prevents slow oxidation of the polyether backbone.
-
Moisture: Keep in a desiccated environment to prevent hydrolysis of the C-Br bond.[6]
Q5: What analytical techniques are essential for characterizing the purity and identity of this compound?
A suite of analytical methods should be used to confirm the quality of your synthesized this compound.
-
NMR Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation.[3]
-
Mass Spectrometry (MS): Confirms the correct molecular weight of the product.[10]
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity. Since PEGs lack a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector is necessary.[11][12]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or incomplete conversion of mPEG12-OH.
Q: My TLC/NMR analysis shows a significant amount of starting material remaining even after the recommended reaction time. What went wrong?
This is the most common issue and can be traced back to several factors related to reagent quality and reaction setup.
-
Possible Cause 1: Inactive or Insufficient Reagents.
-
Scientific Rationale: The starting mPEG12-OH must be completely dry. Any residual water will compete with the alcohol for the brominating agent. Similarly, brominating agents like PBr₃ and tosyl chloride are moisture-sensitive. Bases like triethylamine or pyridine must also be anhydrous.
-
Solution:
-
Dry the mPEG12-OH: Before the reaction, dry the mPEG12-OH under high vacuum for several hours at a slightly elevated temperature (e.g., 40-50°C) to remove azeotropically bound water.
-
Verify Reagent Quality: Use a fresh, unopened bottle of the brominating agent and base whenever possible. Ensure solvents are obtained from a solvent purification system or are of anhydrous grade.
-
Optimize Stoichiometry: An insufficient molar excess of the brominating agent may lead to incomplete conversion. See the table below for recommended starting points.
-
-
-
Possible Cause 2: Suboptimal Reaction Temperature.
-
Scientific Rationale: Like most chemical reactions, bromination requires sufficient activation energy. Reactions run at 0°C or room temperature may proceed very slowly.
-
Solution: For tosylation followed by bromination, the tosylation step is often run at room temperature overnight.[13] For direct bromination with PBr₃ or CBr₄/PPh₃, gentle heating (e.g., 40-60°C) may be required to drive the reaction to completion. Monitor the reaction by TLC to avoid potential degradation at higher temperatures.
-
-
Possible Cause 3: Inefficient Mixing.
-
Scientific Rationale: mPEG compounds can be viscous, especially at higher molecular weights or concentrations. Inadequate stirring can lead to poor diffusion of reagents and localized concentration gradients, hindering the reaction.
-
Solution: Ensure vigorous magnetic or mechanical stirring throughout the reaction. If the reaction mixture is very thick, consider increasing the solvent volume.
-
Table 1: Comparison of Common Bromination Methods & Starting Parameters
| Method | Reagents | Molar Ratio (Reagent:mPEG-OH) | Temperature | Pros | Cons |
| Tosylation/Bromination | 1. TsCl, Et₃N (or Pyridine) 2. NaBr | 1. (1.5 : 3.0) 2. (5.0) | 1. RT 2. 60-80°C | High yield, clean reaction, stable intermediate. | Two steps, longer total reaction time. |
| Appel Reaction | CBr₄, PPh₃ | (1.5 : 1.5) | RT to 50°C | Mild conditions, good for sensitive substrates. | PPh₃=O byproduct can be difficult to remove. |
| Phosphorus Tribromide | PBr₃ | (1.2 - 1.5) | 0°C to RT | One step, inexpensive reagent. | Can generate acidic HBr which may cleave PEG chain; reagent is highly corrosive.[5] |
Problem 2: Difficulty in purifying the final product.
Q: My product streaks badly on my silica column, and I can't get good separation from the starting material or byproducts. How can I improve my chromatography?
Purification is a well-known challenge for PEGylated molecules due to their unique solubility and interaction with silica gel.[4]
-
Possible Cause 1: Inappropriate Eluent System.
-
Scientific Rationale: The repeating ether oxygens in the PEG backbone can chelate to the acidic silanol groups on the silica surface, causing significant tailing or "streaking." A simple binary eluent like ethyl acetate/hexane is often ineffective.
-
Solution:
-
Use a Polar Modifier: Add a small amount of a polar protic solvent to your eluent system. A ternary system is highly recommended. For example: DCM/Methanol (98:2 to 95:5) or Ethyl Acetate/Hexane/Ethanol . The alcohol competes with the PEG for binding sites on the silica, resulting in sharper bands and better separation.[4]
-
Add a Basic Modifier: If acidic byproducts are present, adding a small amount of triethylamine (~0.5%) to the eluent can neutralize the silica surface and improve chromatography.
-
-
-
Possible Cause 2: Column Overloading.
-
Scientific Rationale: Due to the challenging nature of the separation, loading too much crude material onto the column will inevitably lead to poor resolution between the slightly less polar product and the starting material.
-
Solution: Be conservative with the amount of material loaded. It is better to run multiple smaller columns than one overloaded large column. A good rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight.
-
Workflow for Optimizing PEG Chromatography
Caption: Logic diagram for developing an effective column chromatography method.
Problem 3: Product yield is low despite complete conversion.
Q: My reaction appears to go to completion by TLC, but my final isolated yield is poor. Where could my product be going?
Low isolated yield with high conversion often points to issues during the workup and purification steps.
-
Possible Cause 1: Product Loss During Aqueous Workup.
-
Scientific Rationale: this compound, while less polar than its alcohol precursor, still retains significant water solubility due to the 12 ethylene glycol units. During aqueous washes to remove water-soluble impurities (like salts or pyridine), a portion of the product can partition into the aqueous layer.
-
Solution:
-
Brine Wash: Always use a saturated NaCl (brine) solution for the final aqueous wash. This increases the ionic strength of the aqueous phase, "salting out" the organic product and forcing it into the organic layer, thereby minimizing loss.
-
Back-Extraction: After separating the aqueous layer, perform a "back-extraction" by washing the aqueous layer 1-2 times with fresh organic solvent (e.g., DCM). Combine these organic layers with your main product solution.
-
-
-
Possible Cause 2: Product Degradation During Purification.
-
Scientific Rationale: Prolonged exposure to silica gel, which is acidic, can potentially cause degradation or hydrolysis if trace amounts of water are present.
-
Solution: Do not let the product sit on the column for an extended period. Once purification begins, it should be completed without unnecessary delay. If using a basic modifier like triethylamine in your eluent, ensure it is removed under vacuum after purification, as residual base can promote hydrolysis during storage.
-
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis via Tosylation and Bromination
This protocol is recommended for achieving the highest yield and purity.
Step A: Tosylation of mPEG12-OH
-
Preparation: Add mPEG12-OH (1.0 eq) to a round-bottom flask and dry under high vacuum at 45°C for 4 hours. Allow to cool to room temperature and place under an inert atmosphere (Argon or N₂).
-
Dissolution: Dissolve the dried mPEG12-OH in anhydrous Dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add anhydrous triethylamine (3.0 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl, 1.5 eq) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Check for completion by TLC (disappearance of starting material).
-
Workup: Dilute the mixture with DCM. Wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude mPEG12-OTs. This intermediate can often be used directly in the next step.
Step B: Bromination of mPEG12-OTs
-
Setup: Dissolve the crude mPEG12-OTs from Step A in anhydrous acetone or DMF.
-
Reagent Addition: Add sodium bromide (NaBr, 5.0 eq).
-
Reaction: Heat the mixture to 60-70°C and stir overnight.
-
Workup: Cool the reaction, filter off the salts, and concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in DCM and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude this compound by column chromatography using an optimized eluent system (e.g., DCM with a 2-5% methanol gradient).
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 100% DCM or 2% EtOAc/Hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure.
-
Dry Loading: Dissolve the crude this compound in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting with the initial solvent system, gradually increasing the polarity as needed to move the product down the column.
-
Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
References
- 2. This compound | CAS#:1620461-89-3 | Chemsrc [chemsrc.com]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. mPEG-Br, methoxy PEG bromide - Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. reddit.com [reddit.com]
troubleshooting low conjugation efficiency with mPEG12-Br
Welcome to the technical support resource for mPEG12-Br. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding PEGylation experiments. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you overcome challenges and achieve optimal results in your conjugation reactions.
Introduction to this compound Conjugation
Monomethoxy(polyethylene glycol)-bromide, specifically with 12 PEG units (this compound), is a PEGylation reagent used to covalently attach a hydrophilic PEG spacer to biomolecules.[][2] This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of molecules like proteins, peptides, and small molecule drugs.[][3] The core of the reaction is a nucleophilic substitution (SN2) mechanism, where a nucleophilic group on the target molecule displaces the bromide leaving group on the this compound.[] Common nucleophilic targets on proteins include the sulfhydryl group of cysteine and the primary amine groups of lysine residues or the N-terminus.[4]
Reaction Mechanism: Nucleophilic Substitution
Caption: General SN2 reaction scheme for this compound conjugation.
Troubleshooting Guide: Low Conjugation Efficiency
Experiencing low or no yield in your PEGylation reaction can be frustrating. This guide provides a systematic approach to identifying and resolving the most common issues.
Question 1: My conjugation yield is extremely low or zero. Where should I begin troubleshooting?
When facing a failed reaction, it's best to start with the most fundamental components. We recommend a stepwise validation of your reagents and experimental setup.
Possible Causes & Solutions:
-
Inactive this compound Reagent: The bromide group is susceptible to hydrolysis, where it is replaced by a hydroxyl group, rendering the PEG inactive for conjugation.[5] This is the most common cause of complete reaction failure.
-
Solution: Verify the activity of your this compound. Perform a small-scale control reaction with a simple, reliable nucleophile like L-cysteine. If this control fails, your this compound is likely hydrolyzed. Use a fresh, unopened vial of the reagent for your next experiment.
-
Scientific Rationale: Alkyl bromides are most stable at a neutral pH (around 7).[5] Stability decreases in aqueous solutions, especially under basic conditions (pH > 8), which can accelerate hydrolysis.[5] Proper storage is critical; this compound should be stored at -18°C or -20°C, desiccated, and protected from light.[2][6][7]
-
-
Inhibitory Buffer Components: Buffers containing competing nucleophiles will react with the this compound, consuming the reagent before it can conjugate to your target molecule.
-
Solution: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT). Use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate/carbonate buffers.[8]
-
Scientific Rationale: The SN2 reaction is not specific. Any potent nucleophile present in the reaction mixture can compete with your target molecule, leading to reduced efficiency.
-
-
Incorrect pH for Target Nucleophile: The reactivity of nucleophiles like amines and thiols is highly pH-dependent.
-
Solution: Adjust the reaction pH to optimize the nucleophilicity of your target functional group.
-
For Thiols (Cysteine): The recommended pH range is 7.0-8.5.[9]
-
For Amines (Lysine, N-terminus): The recommended pH range is 8.0-9.5.
-
-
Scientific Rationale: A nucleophile must be in its deprotonated, anionic form to be reactive. For a thiol group (R-SH) to become a potent thiolate nucleophile (R-S⁻), the reaction pH must be near or above its pKa (typically ~8.5 for cysteine).[10][11] Similarly, a primary amine (R-NH₃⁺) must be deprotonated to its neutral form (R-NH₂) to become nucleophilic (pKa ~9.0-10.5).
-
Caption: A decision tree for troubleshooting low PEGylation yield.
Question 2: How can I optimize the reaction conditions for better efficiency?
Once you've confirmed your reagents and basic setup are correct, fine-tuning the reaction parameters is the next step.
Key Parameters for Optimization:
| Parameter | Recommended Range | Scientific Rationale & Key Considerations |
| PEG:Substrate Molar Ratio | 10:1 to 50:1 | An excess of the PEG reagent drives the reaction equilibrium towards the product. Start with a 20-fold excess and titrate up or down. High ratios can increase the risk of multi-PEGylation on proteins with multiple reactive sites.[8][12] |
| Reaction pH | Thiols: 7.0-8.5, Amines: 8.0-9.5 | Balances nucleophile reactivity with reagent stability. At very high pH (>9.5), hydrolysis of this compound can become a significant competing reaction.[5][9] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) can improve the stability of sensitive proteins but will require longer reaction times.[8] Room temperature is often sufficient for robust substrates. |
| Reaction Time | 2 to 24 hours | The optimal time depends on all other factors. Monitor the reaction's progress at various time points (e.g., 2, 4, 8, 24h) using an appropriate analytical method (see FAQ 4) to determine when the reaction has reached completion.[8][9] |
| Substrate Concentration | 1-10 mg/mL (for proteins) | Higher concentrations can increase reaction rates but may also promote aggregation, especially for proteins.[9][13] If aggregation is observed, reduce the protein concentration. |
Question 3: I'm seeing multiple products or significant side reactions. What is happening?
The appearance of unexpected products often points to issues with reaction selectivity or substrate integrity.
Possible Causes & Solutions:
-
Multi-PEGylation: Your protein has multiple reactive sites (e.g., several lysine or cysteine residues) that are all being modified.
-
Solution: Decrease the this compound to protein molar ratio. A lower PEG concentration reduces the statistical probability of multiple conjugation events. Consider a stepwise addition of the PEG reagent over time rather than a single bolus addition.[13]
-
Scientific Rationale: The reaction kinetics often favor the most accessible and most reactive sites first. By limiting the amount of available PEG reagent, you can preferentially modify these primary sites while minimizing modification of less reactive secondary sites.
-
-
Non-specific Labeling: The reaction conditions are too harsh, causing this compound to react with less nucleophilic residues.
-
Solution: If targeting thiols, but seeing amine modification, lower the reaction pH to the 7.0-7.5 range.[9] This protonates most amines, "protecting" them from reaction, while a sufficient population of thiols remains deprotonated and reactive.
-
Scientific Rationale: The nucleophilicity of different amino acid side chains (Cys, Lys, His, N-terminus) is pH-dependent.[4][14] By carefully controlling the pH, you can favor reaction with the desired target group.
-
-
Protein Aggregation/Dimerization: The reaction conditions are causing your protein to become unstable, aggregate, or form disulfide-linked dimers (if free cysteines are present).
-
Solution: Reduce the protein concentration.[9] Screen different buffer compositions to find one that enhances protein stability. Ensure the reaction pH is not too close to the protein's isoelectric point (pI). For thiol-specific reactions, ensure the buffer is deoxygenated to prevent oxidative disulfide bond formation.[15]
-
Scientific Rationale: Protein stability is a critical factor for successful conjugation.[13] Aggregation can bury target residues, making them inaccessible to the PEG reagent.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the ideal storage and handling conditions for this compound? To ensure maximum reactivity, this compound should be stored at -18°C to -20°C in a dark, dry environment.[2][6][7] The reagent is sensitive to moisture, which can cause hydrolysis of the active bromide group.[5] Before use, always allow the vial to warm to room temperature before opening to prevent atmospheric moisture from condensing inside. For best results, use freshly prepared solutions of the reagent.
FAQ 2: Besides thiols and amines, what other functional groups can this compound react with? While primary amines and thiols are the most common targets for PEGylation in bioconjugation, this compound can also react with other nucleophiles under certain conditions. For instance, the imidazole side chain of histidine can be a target, particularly at a pH between 7 and 8.[4][14] However, the reaction rates with these secondary targets are generally slower than with thiols or primary amines.
FAQ 3: My protein has no free cysteines. Can I still perform a thiol-specific conjugation? Yes. If your protein contains disulfide bonds, you can selectively reduce them to generate free, reactive thiol groups. A common method is to treat the protein with a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is advantageous because it is phosphine-based and will not compete as a nucleophile in the subsequent PEGylation step. After reduction, the excess TCEP must be removed via dialysis or a desalting column before adding the this compound.[9]
FAQ 4: What analytical techniques are recommended to monitor the reaction and characterize the final product? A combination of techniques provides the most comprehensive analysis.[16]
-
SDS-PAGE: A simple, qualitative method for proteins. The PEGylated protein will show a significant increase in apparent molecular weight, resulting in a band shift.[8]
-
Reversed-Phase HPLC (RP-HPLC): Excellent for monitoring the reaction progress by separating the unreacted substrate, PEGylated product, and excess PEG reagent. This allows for quantification of conversion efficiency.[8][16]
-
Size-Exclusion Chromatography (SEC): Useful for separating the higher molecular weight PEGylated conjugate from the un-PEGylated protein and other small molecules, especially during purification.[15][17]
-
Mass Spectrometry (LC-MS, MALDI-TOF): The definitive technique for confirming the identity and purity of the final conjugate. It provides the precise molecular weight, which can confirm the number of PEG chains attached to your molecule.[4][18][19][20]
Experimental Protocols
Protocol 1: General Protocol for Conjugation to a Thiol-Containing Protein
This protocol provides a starting point for conjugating this compound to a protein with available cysteine residues. Optimization is recommended for each specific system.
Caption: Experimental workflow for protein PEGylation.
Materials:
-
Thiol-containing protein
-
This compound
-
Reaction Buffer: Deoxygenated Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-Exclusion Chromatography (SEC) column
Procedure:
-
Prepare Protein: Dissolve the protein in the deoxygenated reaction buffer to a final concentration of 1-10 mg/mL.[9]
-
Prepare this compound: Immediately before use, dissolve the this compound in a small amount of reaction buffer to create a concentrated stock solution.
-
Initiate Reaction: Add the this compound solution to the protein solution to achieve the desired molar excess (a 10- to 20-fold molar excess of PEG to protein is a good starting point).[9]
-
Incubate: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The optimal time should be determined empirically by monitoring the reaction.[9]
-
Quench (Optional but Recommended): To stop the reaction, add a quenching reagent (e.g., L-cysteine) in a 5-fold molar excess over the initial amount of this compound. This will consume any unreacted PEG.
-
Purify: Purify the PEGylated protein from excess PEG reagent and unreacted protein using Size-Exclusion Chromatography (SEC).
-
Characterize: Analyze the purified fractions using SDS-PAGE, HPLC, and Mass Spectrometry to confirm conjugation and assess purity.[4][16]
References
- 2. purepeg.com [purepeg.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. benchchem.com [benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Modification of histidine residues in proteins by reaction with 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 19. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for mPEG12-Br Labeled Peptides
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of peptides labeled with mPEG12-Br. The unique properties of the mPEG12 (dodecaethylene glycol monododecyl ether) moiety attached via a bromoacetyl group can introduce specific challenges during purification. This resource is designed to help you navigate these challenges, optimize your purification strategy, and ensure the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound labeled peptides?
The PEGylation of peptides, including labeling with this compound, often results in a complex mixture of products.[1] The primary challenges during purification stem from this heterogeneity, which can include:
-
Unreacted Peptide: The original, unmodified peptide.
-
Excess this compound Reagent: Unreacted PEGylating agent.
-
Labeled Peptide: The desired product.
-
Hydrolyzed PEG Reagent: The bromoacetyl group can hydrolyze, creating a reactive species that can complicate the reaction mixture.
-
Aggregation: PEGylated peptides can sometimes be prone to aggregation, forming high molecular weight species that are difficult to purify and characterize.[1]
Separating these components can be difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties used for fractionation.[2]
Q2: Which chromatographic techniques are most effective for purifying this compound labeled peptides?
The most common and effective techniques for purifying PEGylated peptides are based on chromatography, leveraging differences in hydrophobicity, size, and charge. These include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used and highest-resolution technique for peptide purification.[3] It separates molecules based on their hydrophobicity. The addition of the mPEG12 chain will alter the hydrophobicity of the peptide, usually allowing for separation from the unlabeled peptide.[]
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius (size).[] It can be effective at removing smaller impurities like unreacted PEG reagent or salts. However, with a relatively small tag like mPEG12, the size difference between the labeled and unlabeled peptide may not be sufficient for baseline separation.[5]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[6] Since the this compound tag is neutral, it can shield the charges on the peptide's surface, altering its interaction with the IEX resin.[2][] This change in retention time can be exploited to separate the labeled from the unlabeled peptide.
Often, a combination of these techniques is required to achieve the desired purity.[7]
Q3: How do I confirm the purity and identity of my purified this compound labeled peptide?
A combination of analytical techniques is essential to confirm the success of your purification:
-
Analytical RP-HPLC: Use a high-resolution analytical column to assess the purity of your collected fractions. A pure product should show a single, sharp peak.
-
Mass Spectrometry (MS): This is crucial for confirming the identity of your product. Electrospray ionization (ESI) MS can be used to determine the molecular weight of the labeled peptide, confirming the successful conjugation of the this compound moiety.[8][9]
-
LC-MS: Coupling liquid chromatography with mass spectrometry provides a powerful tool for analyzing the purity and identity of each peak in your chromatogram.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your this compound labeled peptide.
Problem 1: Poor Separation of Labeled and Unlabeled Peptide in RP-HPLC
Possible Causes:
-
Inappropriate Gradient: The elution gradient may be too steep, causing the labeled and unlabeled peptides to co-elute.
-
Wrong Column Chemistry: The hydrophobicity of the column's stationary phase (e.g., C18, C8, C4) may not be optimal for resolving the slight difference in hydrophobicity between your labeled and unlabeled peptide.
-
Insufficient PEG-induced Hydrophobicity Shift: For very hydrophilic or very hydrophobic peptides, the addition of the mPEG12 chain may not alter the overall hydrophobicity enough for good separation with standard methods.
Solutions:
-
Optimize the Gradient:
-
Start with a broad scouting gradient (e.g., 5-95% Acetonitrile in 30 minutes) to determine the approximate elution time of your peptides.
-
Once you have an idea of where your peptides elute, run a shallower gradient around that percentage. For example, if your peptides elute around 40% Acetonitrile, try a gradient of 30-50% Acetonitrile over 40 minutes. This will increase the resolution between closely eluting peaks.
-
-
Screen Different Columns:
-
For more hydrophobic peptides, a C4 or C8 column may provide better separation than a C18 column.[10]
-
Conversely, for more hydrophilic peptides, a C18 column might be necessary to retain the peptides sufficiently for separation.
-
-
Adjust Mobile Phase Modifiers:
-
While trifluoroacetic acid (TFA) is standard, sometimes using a different ion-pairing agent like formic acid can alter the selectivity and improve resolution.[11]
-
-
Change Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.[10]
Problem 2: Broad or Tailing Peaks in RP-HPLC
Possible Causes:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Secondary Interactions: The peptide may be interacting with the silica backbone of the stationary phase.
-
Poor Solubility: The peptide may not be fully dissolved in the injection solvent.
-
Aggregation: The PEGylated peptide may be forming aggregates.[1]
Solutions:
-
Reduce Sample Load: Perform a loading study to determine the optimal amount of sample for your column.
-
Check Sample Solubility: Ensure your peptide is fully dissolved in the initial mobile phase conditions before injection. If not, consider a different injection solvent that is compatible with your mobile phase.
-
Use a Modern, End-capped Column: High-purity silica columns with proper end-capping minimize secondary interactions.
-
Add Organic Modifier to Sample: If your peptide is hydrophobic, dissolving it in a solution containing a small amount of organic solvent (e.g., acetonitrile or isopropanol) can improve peak shape.
-
Incorporate Chaotropic Agents: In some cases of aggregation, adding a low concentration of a chaotropic agent like guanidine hydrochloride to the mobile phase can disrupt aggregates, but this should be used with caution as it can affect column longevity.
Problem 3: Low Recovery of the Labeled Peptide
Possible Causes:
-
Irreversible Adsorption: The peptide may be irreversibly binding to the column or system components.
-
Precipitation: The peptide may be precipitating on the column, especially at high concentrations of organic solvent.
-
Instability: The peptide may be degrading during the purification process.
Solutions:
-
Column Passivation: Before the first injection, it can be helpful to passivate the column by injecting a standard protein like bovine serum albumin (BSA) to block non-specific binding sites.
-
Optimize Mobile Phase: Ensure the pH of the mobile phase is appropriate for the stability of your peptide. For many peptides, acidic conditions (using TFA or formic acid) are suitable.
-
Work at Low Temperatures: If peptide stability is a concern, performing the purification at a lower temperature (e.g., 4°C) may help.
-
Check for Precipitation: After the run, try flushing the column with a strong solvent (like 100% isopropanol) to see if any precipitated material elutes.
Recommended Purification Protocol: RP-HPLC
This protocol provides a general starting point for the purification of this compound labeled peptides. It should be optimized for your specific peptide.
Experimental Workflow
Caption: General workflow for the purification of this compound labeled peptides.
Step-by-Step Methodology
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly.
-
-
Prepare the Sample:
-
Dissolve the crude peptide in Mobile Phase A or a minimal amount of a compatible solvent (e.g., DMSO) and then dilute with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Set up the HPLC System:
-
Column: A C18 reversed-phase column is a good starting point.
-
Flow Rate: Typically 1 mL/min for an analytical column (4.6 mm ID) or scaled up for a preparative column.
-
Detection: UV detection at 214 nm and 280 nm.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
-
Purification Run:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject the prepared sample.
-
Run a gradient elution. A good starting gradient is:
-
5-65% Mobile Phase B over 60 minutes.
-
-
Collect fractions throughout the gradient.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions using analytical RP-HPLC and MS to identify the fractions containing the pure labeled peptide.
-
Pool the pure fractions.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the final product as a powder.
-
Data Summary Table
| Parameter | Starting Recommendation | Optimization Notes |
| Column | C18, 5 µm, 100-300 Å | Try C8 or C4 for more hydrophobic peptides. |
| Mobile Phase A | 0.1% TFA in Water | Can substitute with 0.1% Formic Acid. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Can substitute with Methanol for different selectivity. |
| Gradient | 5-65% B in 60 min | Make shallower for better resolution. |
| Flow Rate | 1.0 mL/min (analytical) | Scale proportionally for preparative columns. |
| Temperature | Ambient or 40°C | Increasing temperature can improve peak shape. |
| Detection | 214 nm & 280 nm | 214 nm detects the peptide backbone. 280 nm detects Trp/Tyr. |
Characterization of the Final Product
Accurate characterization is essential to confirm the success of the purification.
Decision Tree for Purity Confirmation
Caption: Decision-making workflow for final product characterization.
-
Analytical RP-HPLC: A single sharp peak on an analytical chromatogram is the first indication of high purity. The retention time should be different from that of the starting unlabeled peptide.
-
Mass Spectrometry: The observed molecular weight should match the calculated theoretical mass of the peptide plus the mass of the this compound moiety. Remember to account for the loss of a hydrogen atom from the peptide (e.g., from a cysteine thiol) and the bromine atom from the reagent upon conjugation.
By following these guidelines and troubleshooting steps, you can develop a robust purification strategy for your this compound labeled peptides, leading to a highly pure product suitable for your downstream research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. enovatia.com [enovatia.com]
- 9. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating mPEG12-Br Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Identification and Removal of Reaction Byproducts
Welcome to the technical support center for mPEG12-Br (37-bromo-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontane). This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the identification and removal of byproducts encountered during conjugation reactions with this versatile PEGylating agent. As Senior Application Scientists, we understand that achieving high purity in your final product is paramount for reliable downstream applications, from preclinical research to drug development.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the common challenges and questions that arise when working with this compound, providing not just solutions but also the scientific reasoning behind them.
Q1: What are the most common byproducts I should expect in my this compound reaction, and why do they form?
When performing a nucleophilic substitution reaction with this compound, several byproducts can arise from competing side reactions. Understanding their origin is the first step in mitigating their formation.
-
Hydrolysis Product (mPEG12-OH): This is often the most abundant byproduct. It forms when water or hydroxide ions in the reaction buffer act as nucleophiles, attacking the carbon atom bearing the bromide.[1][2][3] This results in the substitution of the reactive bromide with a non-reactive hydroxyl group, rendering the PEGylating agent inactive.[3] The rate of hydrolysis is significantly influenced by pH, with both acidic and basic conditions accelerating this unwanted reaction.[4]
-
Elimination Product: A competing E2 elimination reaction can occur, particularly in the presence of strong or sterically hindered bases.[1] This results in the formation of a terminal alkene on the PEG chain.
-
Di-PEG Byproducts: The presence of bifunctional impurities like Br-PEG-Br in the starting this compound material can lead to the cross-linking of your target molecules, forming di-PEGylated species.[1]
-
Reaction with Buffer Components: Nucleophilic buffers, such as Tris, can compete with your target molecule and react with this compound.[1]
Q2: I'm seeing an unexpected peak in my HPLC analysis. How can I definitively identify it?
A systematic approach is crucial for identifying unknown peaks in your chromatogram. Combining analytical techniques will provide the most comprehensive picture.
-
Mass Spectrometry (MS): This is the most direct method for identifying byproducts based on their molecular weight.[1][5] For instance, the hydrolysis product (mPEG12-OH) will have a mass approximately 63 Da lower than the parent this compound.[1] LC-MS analysis can provide real-time mass information for each eluting peak.[6]
-
NMR Spectroscopy: ¹H NMR can provide structural confirmation of the byproduct's identity.[1] For example, the disappearance of the characteristic signals for the protons adjacent to the bromine and the appearance of new signals corresponding to protons adjacent to a hydroxyl group would confirm hydrolysis.
-
Chromatographic Behavior: The polarity of the byproducts can give clues to their identity. The mPEG12-OH hydrolysis product is more polar than this compound and will typically elute earlier in a reverse-phase HPLC (RP-HPLC) separation.[1]
Below is a summary of the expected mass changes for common byproducts:
| Byproduct Name | Molecular Formula of PEG Moiety | Expected Mass Change from this compound | Chromatographic Behavior (RP-HPLC) |
| mPEG12-OH (Hydrolysis) | C25H52O13 | ~ -18 Da (loss of HBr, addition of OH) | Elutes earlier (more polar) |
| Elimination Product | C25H50O12 | ~ -81 Da (loss of HBr) | Elutes later (less polar) |
Q3: My reaction yield is low, and I suspect reagent degradation. How can I prevent this?
Low yield is often linked to the hydrolysis of this compound before or during the reaction.[2][3] Here are key preventative measures:
-
Proper Storage and Handling: Store this compound at -20°C and protect it from moisture.[4][7] Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.[7]
-
Use Anhydrous Solvents: Prepare stock solutions of this compound in anhydrous DMSO or DMF immediately before use.[3][7] Avoid storing the reagent in aqueous buffers.[3]
-
Optimize Reaction pH: The stability of the C-Br bond is pH-dependent.[4] For reactions with thiols (cysteines), a pH range of 7.0-7.5 is generally recommended to balance nucleophilicity and reagent stability.[4][7]
-
Use Non-Nucleophilic Buffers: Employ buffers like MES, HEPES, or Borate that will not compete with your target nucleophile.[3]
Part 2: Purification Strategies and Protocols
Once your reaction is complete, the next critical step is to isolate your desired PEGylated product from unreacted starting materials and byproducts. A multi-step purification strategy is often necessary.
Q4: What is the most effective chromatography method for removing mPEG12-OH and unreacted this compound?
The choice of chromatography depends on the nature of your target molecule.
-
For Proteins and Large Biomolecules:
-
Size Exclusion Chromatography (SEC): This is an excellent initial step to separate the larger PEGylated protein from smaller molecules like unreacted this compound and mPEG12-OH.[][9]
-
Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its isoelectric point.[][9] This change in charge can be exploited to separate the PEGylated product from the unreacted protein using IEX.[10][11]
-
-
For Small Molecules and Peptides:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on hydrophobicity.[] Since the PEGylated product will have a different polarity compared to the starting materials and byproducts, RP-HPLC can be a very effective purification method.[9][12]
-
Protocol: Analytical RP-HPLC for In-Process Control
This protocol provides a starting point for monitoring your reaction progress and assessing purity.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (for proteins/peptides).
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-45 min: 5% B
-
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute with Mobile Phase A.
Part 3: Final Purity Assessment
Q5: How can I be confident in the final purity of my PEGylated product?
A combination of orthogonal analytical methods is essential to confirm the purity and identity of your final product.
-
HPLC/UPLC: Use a validated method to demonstrate the absence of starting materials and byproducts. Purity is typically assessed by peak area percentage.[9]
-
Mass Spectrometry: Confirm the molecular weight of the final product. Techniques like ESI-MS or MALDI-TOF are commonly used.[6]
-
SDS-PAGE (for proteins): PEGylation increases the apparent molecular weight of a protein on an SDS-PAGE gel, providing a clear visual confirmation of successful conjugation.[9]
By understanding the potential side reactions, employing robust analytical techniques for identification, and implementing appropriate purification strategies, you can consistently achieve high-purity mPEG12-conjugated molecules for your research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 11. Purification of PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
mPEG12-Br Technical Support Center: A Guide to Mitigating Side Reactions
Welcome to the technical support center for mPEG12-Br. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and actionable protocols to ensure the success of your PEGylation experiments. Our focus is to help you understand, anticipate, and mitigate potential side reactions associated with this compound, thereby enhancing experimental reproducibility and the integrity of your results.
Introduction to this compound
This compound is a monodisperse polyethylene glycol (PEG) derivative with a methoxy group at one terminus and a reactive bromo group at the other. The "12" signifies twelve repeating ethylene glycol units. This reagent is a valuable tool in bioconjugation for covalently attaching hydrophilic PEG chains to molecules like proteins, peptides, and nanoparticles. This modification, known as PEGylation, can significantly improve the solubility, stability, and pharmacokinetic profile of the target molecule[1][]. The terminal bromide is an excellent leaving group, making this compound highly suitable for nucleophilic substitution reactions[][4].
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound?
A1: The primary reaction mechanism for this compound is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile, such as the thiol group of a cysteine or the amine group of a lysine, attacks the carbon atom attached to the bromine. This displaces the bromide ion and forms a stable covalent bond between the PEG chain and the target molecule[5][6][7].
Q2: What are the most common side reactions to be aware of when using this compound?
A2: The most common side reactions include:
-
Hydrolysis: Reaction with water or hydroxide ions, leading to the formation of inactive mPEG12-OH[8][9].
-
Reaction with unintended nucleophiles: If your target molecule has multiple nucleophilic sites, or if your buffer contains nucleophilic components, you may see non-specific conjugation[6][7].
-
Elimination Reactions: Under strongly basic conditions, a competing E2 elimination reaction can occur, leading to the formation of an alkene-terminated PEG, which is unreactive towards nucleophiles.
-
Di-alkylation of amines: Primary amines, after reacting once with this compound to form a secondary amine, can potentially react again, leading to a tertiary amine and cross-linking if the amine is on a protein[10].
Q3: How should I store this compound to maintain its integrity?
A3: To ensure the long-term stability of this compound, it should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light and moisture[][8][11][12]. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis[6].
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Yield of PEGylated Product | Hydrolysis of this compound: The reagent may have degraded due to improper storage or reaction conditions. | Ensure the use of anhydrous solvents for stock solutions and maintain the reaction pH between 6.0 and 7.5 to minimize hydrolysis. Perform reactions at lower temperatures (e.g., 4°C)[9]. |
| Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with this compound[9][13]. | Use non-nucleophilic buffers such as PBS, HEPES, or borate buffers[9][13]. If necessary, perform a buffer exchange prior to the reaction. | |
| Suboptimal Molar Ratio: An insufficient excess of this compound may lead to incomplete reaction. | Optimize the molar ratio of this compound to your target molecule. A 10- to 50-fold molar excess is a common starting point for protein modification[14]. | |
| Multiple Products Observed (Heterogeneity) | Reaction with Multiple Nucleophilic Sites: Proteins often have multiple reactive sites (e.g., lysine and cysteine residues)[6]. | Carefully control the reaction pH to favor reaction with the desired nucleophile. For example, a pH of 7.5-8.5 is often used for cysteine modification, while a pH of 8.0-9.0 is typical for lysine modification[6]. Consider site-directed mutagenesis to remove competing reactive sites if a single attachment point is critical[6]. |
| Presence of PEG-diol Impurity: The starting mPEG material may contain PEG-diol, which can lead to cross-linking of your target molecule[15][16][17][18]. | Source high-purity this compound (≥95%). Analyze the purity of the reagent using HPLC or NMR before use[19]. | |
| No Reaction or Very Slow Reaction | Incorrect pH: The nucleophilicity of amines and thiols is pH-dependent. If the pH is too low, these groups will be protonated and non-nucleophilic[14]. | Ensure the reaction buffer is at the optimal pH for the target nucleophile. For thiols, a pH of 7.5-8.5 is recommended to deprotonate the thiol to the more reactive thiolate[7][10]. For amines, a pH of 8.0-9.0 is generally used[6]. |
| Steric Hindrance: The reactive site on the target molecule may be sterically inaccessible to the PEG chain[14]. | Try increasing the reaction time or moderately increasing the temperature. However, be mindful that this may also increase the rate of side reactions[5][14]. |
In-Depth Analysis of Side Reactions and Avoidance Strategies
Hydrolysis of this compound
Hydrolysis is a significant competing reaction where water or hydroxide ions act as nucleophiles, attacking the carbon-bromine bond. This results in the formation of the non-reactive mPEG12-OH, reducing the yield of the desired conjugate[8][9].
Causality: The bromide ion is a good leaving group, and the electrophilic carbon is susceptible to nucleophilic attack. The rate of hydrolysis is highly dependent on pH and temperature[8][9].
Avoidance Strategies:
-
pH Control: Maintain the reaction pH in the range of 6.0-7.5. Above pH 8, the concentration of the highly nucleophilic hydroxide ion increases, accelerating hydrolysis[9].
-
Temperature Control: Perform reactions at lower temperatures (e.g., 4°C or on ice) to suppress the rate of hydrolysis[9].
-
Anhydrous Conditions: When preparing stock solutions of this compound, use anhydrous solvents like DMF or DMSO[9][10]. Prepare these solutions immediately before use[9].
Caption: Hydrolysis of this compound to inactive mPEG12-OH.
Elimination Reactions
Under strongly basic conditions, an E2 elimination reaction can compete with the desired SN2 substitution. This involves the abstraction of a proton from the carbon adjacent to the carbon bearing the bromine, leading to the formation of a double bond and the elimination of HBr.
Causality: Strong, bulky bases favor elimination over substitution. While less common under typical bioconjugation conditions, it's a possibility at higher pH values.
Avoidance Strategies:
-
Strict pH Control: Avoid strongly basic conditions (pH > 9.5) during the reaction.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base, although this is less common in aqueous bioconjugation.
Reaction with Unintended Nucleophiles
This compound will react with various nucleophiles. In a biological context, this includes the thiol group of cysteine and the amine groups of lysine and the N-terminus[6].
Causality: The reactivity of these nucleophiles is pH-dependent. Thiols are generally more nucleophilic than amines at neutral pH.
Avoidance Strategies:
-
pH Optimization:
-
For Cysteine-Specific Modification: A pH range of 7.5-8.5 is optimal to deprotonate the thiol to the more reactive thiolate anion, while keeping most amines protonated and less reactive[7][10].
-
For Lysine-Specific Modification: A pH of 8.0-9.0 ensures that the amine groups are sufficiently deprotonated to be nucleophilic[6].
-
-
Buffer Selection: Use non-nucleophilic buffers like PBS, HEPES, or borate to avoid competition with your target molecule[9][13].
Caption: Competing nucleophilic reactions with this compound.
Reagent Quality: The Impact of PEG-diol Impurity
A common impurity in mPEG reagents is the corresponding PEG-diol, which has hydroxyl groups at both ends. This arises from the initiation of ethylene oxide polymerization by water instead of a methoxy-containing initiator[15][20].
Causality: If PEG-diol is present, it can be brominated at both ends, leading to Br-PEG12-Br. This bifunctional reagent can cause undesirable cross-linking of your target molecules.
Avoidance Strategies:
-
Source High-Purity Reagents: Procure this compound from reputable suppliers who provide a certificate of analysis with purity data (typically ≥95%)[21].
-
Analytical Characterization: Before use, verify the purity of your this compound reagent using analytical techniques like HPLC with a universal detector (e.g., CAD or ELSD) or quantitative ¹H NMR[19]. The more polar diol impurity will typically elute earlier than the mPEG product in reversed-phase HPLC[19].
Experimental Protocols
Protocol 1: Purity Assessment of this compound by RP-HPLC-CAD
This protocol is designed to separate this compound from its more polar hydrolysis product (mPEG12-OH) and potential diol impurities.
Materials:
-
This compound sample
-
HPLC system with a Charged Aerosol Detector (CAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
0.45 µm syringe filter
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 20% B
-
2-22 min: 20% to 80% B
-
22-25 min: 80% B
-
25-27 min: 80% to 20% B
-
27-30 min: 20% B
-
-
CAD Settings: Nebulizer Temperature: 35°C, optimized according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the purity by determining the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
Protocol 2: General Procedure for PEGylation of a Thiol-Containing Protein
This protocol provides a starting point for the conjugation of this compound to a protein with available thiol groups.
Materials:
-
Thiol-containing protein
-
High-purity this compound
-
Reaction Buffer: Deoxygenated Phosphate-Buffered Saline (PBS), pH 7.5-8.5
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve or buffer exchange the protein into the deoxygenated reaction buffer to a final concentration of 1-10 mg/mL.
-
This compound Solution Preparation: Immediately before use, allow the this compound vial to equilibrate to room temperature. Prepare a stock solution (e.g., 10-50 mM) in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 10- to 20-fold molar excess of PEG to protein is a common starting point).
-
Ensure the final concentration of the organic solvent is below 10% (v/v) to avoid protein denaturation[6].
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. Monitor the reaction progress by SDS-PAGE or HPLC.
-
-
Quenching the Reaction: Add a quenching reagent, such as L-cysteine, to a final concentration that is in excess of the initial this compound concentration to react with any unreacted PEG reagent[7].
-
Purification: Purify the conjugate using a suitable technique such as size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound, quenching reagent, and byproducts[7].
References
- 1. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mPEG-Br, methoxy PEG bromide - Biopharma PEG [biochempeg.com]
- 12. mPEG-Br - CD Bioparticles [cd-bioparticles.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. US20100041160A1 - Analysis of high molecular weight mpeg alcohol compositions - Google Patents [patents.google.com]
- 21. calpaclab.com [calpaclab.com]
Validation & Comparative
A Senior Application Scientist's Guide: mPEG12-Br vs. mPEG12-NHS Ester for Amine Conjugation
In the landscape of bioconjugation and therapeutic protein development, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, stands as a cornerstone technology. It is a proven strategy to enhance the solubility, stability, and circulating half-life of biomolecules while reducing their immunogenicity.[1] The success of any PEGylation strategy, however, is critically dependent on the choice of reactive chemistry.
This guide provides an in-depth, data-driven comparison of two distinct methoxy-PEG12 reagents for the modification of primary amines: the alkylating agent mPEG12-Br (Bromo-PEG) and the acylating agent mPEG12-NHS ester (N-hydroxysuccinimide ester-PEG). As we will explore, while both can theoretically react with amines, their underlying mechanisms, specificity, and practical outcomes are vastly different. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights required to select the optimal reagent for predictable and efficient amine conjugation.
The Dueling Chemistries: Alkylation vs. Acylation
The fundamental distinction between this compound and mPEG12-NHS ester lies in the chemical reaction they employ to target nucleophiles on a protein, primarily the primary amines of lysine residues and the N-terminus.
mPEG12-NHS Ester: The Acylation Pathway
The mPEG12-NHS ester is the industry standard for amine-reactive PEGylation. The reaction proceeds via a well-characterized nucleophilic acyl substitution mechanism.[2][] An unprotonated primary amine on the biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the stable N-hydroxysuccinimide leaving group to yield a highly stable and irreversible amide bond.[2][]
This reaction is highly selective for unprotonated primary amines and is performed under mild, aqueous conditions, which helps preserve the protein's native structure and function.[2]
Caption: Mechanism of amine acylation by mPEG12-NHS ester.
This compound: The Alkylation Pathway
In contrast, this compound reacts via nucleophilic aliphatic substitution (specifically, an SN2 mechanism).[4] Here, the amine's lone pair of electrons directly attacks the carbon atom bonded to the bromine, displacing the bromide ion as the leaving group.[4]
While this reaction is straightforward in principle, it is notoriously problematic for the selective modification of amines. The primary issue is over-alkylation .[4][5] The product of the first reaction, a secondary amine, is often more nucleophilic than the primary amine it was formed from. This product can then compete with the starting material to react with another molecule of this compound, leading to a tertiary amine, which can further react to form a quaternary ammonium salt.[5] This "runaway train" of reactions results in a complex and heterogeneous mixture of products that is difficult to control and purify, making this compound a generally poor choice for targeted mono-PEGylation of amines.[4][6]
Caption: The problematic over-alkylation pathway with this compound.
Head-to-Head Performance Analysis
The choice of reagent is guided by key performance indicators such as reaction specificity, efficiency, and the stability of the final conjugate. The following table provides a direct comparison for the specific application of amine conjugation.
| Feature | mPEG12-NHS Ester | This compound |
| Primary Target Group | Primary Amines (-NH₂)[2] | Thiols (-SH) are preferred; Amines are a secondary, less efficient target[7] |
| Reaction Type | Acylation (Nucleophilic Acyl Substitution)[8] | Alkylation (SN2 Nucleophilic Substitution)[7] |
| Resulting Linkage | Amide Bond [8] | Secondary/Tertiary Amine or Quaternary Ammonium Salt[4] |
| Bond Stability | Highly Stable[8] | Stable C-N bond, but product heterogeneity is the main issue[4] |
| Optimal pH | 7.2 - 8.5 [1][9] | Basic conditions required, but not well-defined for selective amine reaction[10] |
| Reaction Speed | Fast (30-120 minutes at RT)[] | Generally slower than NHS esters for amines[7] |
| Specificity for Amines | High. The primary target under optimal pH conditions.[] | Very Low. Prone to over-alkylation, leading to a mixture of products.[4][5] |
| Key Side Reactions | Hydrolysis. Competes with aminolysis, especially at pH > 8.5.[9][11][12] | Over-alkylation. Leads to di- and tri-alkylation and quaternization.[5][6] |
Practical Guidance and Experimental Design
The Verdict for Amine Conjugation: mPEG12-NHS Ester is the Superior Choice
For researchers aiming to PEGylate a biomolecule at its primary amine sites (lysine residues, N-terminus), mPEG12-NHS ester is unequivocally the reagent of choice .
-
Causality: The chemistry of acylation is self-limiting in a way that alkylation is not. Once an amide bond is formed, the nitrogen is no longer nucleophilic and cannot react further. This prevents over-reaction at a single site. While multiple lysine residues on a protein surface can be modified, leading to a distribution of PEGylated species, the reaction at any individual amine is controlled and predictable.[8] The extensive body of literature and well-established protocols provide a reliable framework for achieving successful conjugation.[13][14][15]
The Role of this compound: A Tool for Thiol-Specific Modification
While this compound is ill-suited for amine conjugation, it is a valuable tool for targeting other nucleophiles. Its primary application in bioconjugation is the alkylation of sulfhydryl groups (-SH) on cysteine residues . The reaction with a thiol is generally more efficient and specific than with an amine, forming a highly stable thioether linkage.[7] Therefore, this compound should be reserved for projects where site-specific modification at a free cysteine is the desired outcome.
Validated Experimental Protocols
Detailed and standardized protocols are crucial for reproducible bioconjugation. The following represents a validated workflow for protein modification.
Protocol 1: Amine PEGylation using mPEG12-NHS Ester (Recommended)
This protocol outlines the standard method for PEGylating a protein at its primary amine residues.
1. Materials
-
Protein of interest (1-10 mg/mL in amine-free buffer)
-
mPEG12-NHS Ester
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS). Crucially, avoid buffers containing primary amines like Tris or glycine. [11][15]
-
Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][14]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.[13]
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis equipment.[13][14]
2. Procedure
-
Buffer Exchange: Ensure the protein solution is in the appropriate amine-free Reaction Buffer at the desired concentration.
-
Prepare NHS Ester Solution: Immediately before use, allow the mPEG12-NHS ester vial to equilibrate to room temperature to prevent moisture condensation.[14][15] Dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM. Do not store this solution, as the NHS ester is moisture-sensitive and will hydrolyze.[14]
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of the dissolved mPEG12-NHS ester to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[13][14]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[14][15] Incubation times and temperature may require optimization.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[13] This will consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted PEG reagent and byproducts (e.g., hydrolyzed PEG, free NHS) from the PEGylated protein using SEC or extensive dialysis against a suitable storage buffer.[13][14]
Caption: Experimental workflow for protein PEGylation using mPEG12-NHS ester.
Protocol 2: Exploratory Amine Alkylation using this compound
This protocol is provided for illustrative and comparative purposes to demonstrate the challenges of using an alkyl halide for amine conjugation. It is not a recommended procedure for producing a well-defined bioconjugate.
1. Materials
-
Protein of interest
-
This compound
-
Reaction Buffer: A non-nucleophilic buffer, such as 0.1 M sodium bicarbonate or borate buffer, pH 8.5-9.5.
-
Purification System: SEC with high-resolution capabilities.
2. Procedure
-
Setup: Prepare the protein in the Reaction Buffer.
-
Reaction: Add a molar excess of this compound to the protein solution. The reaction will likely require elevated temperatures and/or extended reaction times compared to the NHS ester reaction.
-
Analysis: At various time points, withdraw aliquots and analyze by mass spectrometry. Expect to see a complex mixture of unreacted protein, mono-alklyated, di-alkylated, and potentially tri-alkylated products. Purification to isolate a single species will be challenging.
Characterization of the Final Conjugate
Regardless of the method, it is essential to characterize the final product to confirm the success of the conjugation and determine the degree of PEGylation (DOL).
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate more slowly than the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise mass of the conjugate, allowing for unambiguous confirmation of PEG attachment and calculation of the number of PEG chains per protein molecule.
Conclusion
The choice between this compound and mPEG12-NHS ester for amine conjugation is a critical decision with clear scientific rationale. The mPEG12-NHS ester , with its efficient and predictable acylation chemistry, is the authoritative and standard choice for modifying primary amines on biomolecules, yielding stable amide bonds with a high degree of control. In contrast, This compound operates via an alkylation mechanism that is prone to over-reaction, leading to product heterogeneity and making it an unsuitable reagent for this specific application. For the modern bioconjugation scientist, understanding these fundamental mechanistic differences is key to designing successful experiments and developing well-defined therapeutic and diagnostic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Amination [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Senior Application Scientist's Guide to Selecting the Optimal mPEG-Br Linker: A Comparison of Chain Lengths
In the landscape of bioconjugation and drug development, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, stands as a cornerstone strategy for enhancing the therapeutic potential of biomolecules. This modification can dramatically improve a drug's solubility, extend its plasma half-life, and reduce immunogenicity.[1] The choice of the PEG linker is a critical decision that dictates the ultimate success of the conjugate. Among the diverse array of PEGylating agents, methoxy-terminated PEG bromides (mPEG-Br) are valued for their specific reactivity and the stability of the bond they form.
This guide provides an in-depth, objective comparison of mPEG-Br linkers of varying chain lengths, with a particular focus on mPEG12-Br. We will explore how changing the number of ethylene glycol units impacts the physicochemical and pharmacokinetic properties of the resulting conjugate, supported by experimental protocols and data-driven insights to empower researchers in making an informed selection.
The Fundamental Role of PEG Chain Length
The core principle differentiating mPEG-Br linkers is the length of the hydrophilic PEG chain. This length, denoted by the subscript 'n' in mPEGn-Br, directly influences several key parameters that must be carefully balanced to achieve the desired therapeutic profile. The reaction mechanism itself is a robust nucleophilic substitution (SN2), where a deprotonated thiol group (thiolate) from a cysteine residue attacks the carbon atom bearing the bromide, forming a highly stable thioether bond.[2]
The critical question for the researcher is not if the reaction will work, but how the length of the attached PEG chain will alter the final product's behavior.
Physicochemical and Pharmacokinetic Implications
The decision to use a short, medium, or long PEG-Br linker is a trade-off. Longer chains offer greater benefits in terms of solubility and half-life but can also introduce challenges such as reduced biological activity due to steric hindrance.[][4]
-
Hydrodynamic Radius and Renal Clearance: The most significant impact of increasing PEG chain length is the expansion of the molecule's hydrodynamic volume.[5] Each ethylene glycol unit can bind 2-3 water molecules, making the PEGylated protein behave as if it were much larger than its actual molecular weight suggests.[6] This increased size is the primary mechanism for extending plasma half-life, as it prevents the rapid filtration of the conjugate by the kidneys (renal clearance).[7] High molecular weight PEGs exhibit slow renal clearance, leading to longer circulation times.[8]
-
Steric Hindrance and Biological Activity: The flexible PEG chain creates a "shield" around the biomolecule. While this is beneficial for masking epitopes and reducing immunogenicity, an excessively long or poorly positioned chain can also block the protein's active site or receptor-binding domain.[][9] This can lead to a partial or complete loss of biological activity. The choice of linker length must therefore consider the location of the conjugation site relative to the protein's functional domains.[4]
-
Solubility: PEG linkers are inherently hydrophilic and their solubility in aqueous solutions is excellent.[10] Longer PEG chains can significantly enhance the solubility of hydrophobic drugs or proteins, which is a critical attribute for formulation and administration.[1] Conversely, shorter-chain PEGs like mPEG3-Br also exhibit good solubility in many common organic solvents such as DMSO, DMF, and DCM, which is advantageous during the synthesis and purification stages.[11]
Comparative Data Summary
The following table summarizes the general trends observed when comparing mPEG-Br linkers of different lengths. The selection of this compound often represents a strategic balance, providing significant pharmacokinetic advantages without the excessive steric bulk that can be associated with much longer chains.
| Property | Short Chain (e.g., mPEG4-Br) | Medium Chain (this compound) | Long Chain (e.g., mPEG24-Br, mPEG2k-Br) | Rationale & Key Considerations |
| Hydrodynamic Radius | Small increase | Moderate increase | Substantial increase | A larger radius directly correlates with reduced renal clearance and longer half-life.[5][6] |
| Plasma Half-Life | Modest extension | Significant extension | Maximum extension | The primary goal of PEGylation is often to reduce dosing frequency by extending the half-life.[7] |
| Steric Hindrance | Minimal | Moderate | High | High steric hindrance can mask the protein's active site, reducing its therapeutic efficacy.[][4] |
| Immunogenicity | Minor reduction | Good reduction | Excellent reduction | The PEG "shield" can prevent recognition by the immune system.[] |
| Aqueous Solubility | Good | Excellent | Excellent | All mPEG-Br linkers improve hydrophilicity, with longer chains having a more pronounced effect.[10] |
| Typical Application | Compact labeling, minimal PK modification.[1] | Balancing PK enhancement with retained bioactivity (e.g., ADCs, protein therapeutics).[12] | Maximizing half-life for highly cleared molecules, surface modification.[1][13] |
Experimental Protocols
To ensure reproducible and reliable results, validated protocols are essential. The following sections detail the methodologies for performing a PEGylation reaction with an mPEG-Br linker and for characterizing the final conjugate.
Protocol 1: General Procedure for Protein Thiol-PEGylation
This protocol describes a general method for conjugating an mPEG-Br linker to free cysteine residues on a protein.
Causality Behind Experimental Choices:
-
pH (7.4-8.5): The reaction rate is pH-dependent. A slightly alkaline pH is required to promote the deprotonation of the thiol group (pKa ~8.5-9.5) into the more nucleophilic thiolate anion (-S⁻), which is necessary for the SN2 reaction.[2] However, excessively high pH should be avoided to minimize potential side reactions like hydrolysis of the linker.
-
Deoxygenated Buffer: Thiol groups are susceptible to oxidation, which can form disulfide bonds and prevent them from reacting with the linker. Using a deoxygenated buffer minimizes this side reaction.
-
Molar Excess of PEG-Br: A 10- to 20-fold molar excess of the PEG linker is typically used to drive the reaction towards completion and maximize the yield of the PEGylated product.[2]
-
Quenching: A small molecule thiol (e.g., L-cysteine) is added to react with any excess, unreacted mPEG-Br, preventing it from modifying the protein during purification or storage.
Materials:
-
Thiol-containing protein
-
mPEG-Br linker (e.g., this compound)
-
Reaction Buffer: Deoxygenated Phosphate-Buffered Saline (PBS), pH 7.4-8.5.
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Purification System: Size-Exclusion Chromatography (SEC) column.
Procedure:
-
Protein Preparation: Dissolve the protein in the deoxygenated reaction buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the mPEG-Br linker in a small amount of reaction buffer to create a concentrated stock solution.
-
Conjugation Reaction: Add the mPEG-Br stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). Mix gently.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time should be determined empirically by monitoring the reaction progress (e.g., via SDS-PAGE).[2]
-
Quenching: Add the quenching reagent to a final concentration that is in molar excess of the initial mPEG-Br concentration. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein from the excess PEG linker and quenching reagent using Size-Exclusion Chromatography (SEC).[14] The larger, PEGylated protein will elute earlier than the smaller, unreacted components.[]
Diagram of the PEGylation Workflow
Caption: Experimental workflow for protein PEGylation with mPEG-Br.
Protocol 2: Characterization of the PEGylated Product
Accurate characterization is essential to confirm successful conjugation, determine the degree of PEGylation, and assess the purity of the final product.[16]
1. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Purpose: A rapid, qualitative method to visualize the increase in molecular weight.
-
Methodology:
-
Prepare samples of the unreacted protein and the purified PEGylated protein in Laemmli sample buffer.
-
Heat samples at 95°C for 5 minutes to denature.
-
Load samples onto a polyacrylamide gel (e.g., 4-20% gradient) alongside a molecular weight marker.
-
Run the gel via electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.[17]
-
-
Expected Result: The PEGylated protein will migrate slower than the unreacted protein, appearing as a band higher up on the gel. The apparent molecular weight will be greater than the actual molecular weight due to the hydrodynamic properties of the PEG chain.[18]
2. Mass Spectrometry (MS):
-
Purpose: To obtain a definitive molecular weight of the conjugate and determine the degree of PEGylation (i.e., how many PEG chains are attached).
-
Methodology (MALDI-TOF):
-
Co-crystallize the purified protein sample with a suitable MALDI matrix (e.g., sinapinic acid) on a target plate.[19]
-
Acquire the mass spectrum in positive ion linear mode.
-
The resulting spectrum will show a series of peaks. The mass difference between the unreacted protein and the PEGylated species will correspond to the mass of the attached mPEG-Br linker(s).[20]
-
-
Alternative: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) can also be used, offering high resolution for separating different PEGylated isoforms before mass analysis.[21][22]
3. Size-Exclusion Chromatography (SEC):
-
Purpose: Used for both purification and analytical assessment of purity.
-
Methodology:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).[14]
-
Inject the sample (either the reaction mixture or the purified product).
-
Monitor the eluent with a UV detector (at 280 nm for proteins).
-
-
Expected Result: A chromatogram showing distinct peaks. The PEGylated protein will elute first, followed by the smaller unreacted protein, and finally the excess, low-molecular-weight PEG reagent. The peak areas can be integrated to assess the purity of the final product.[14]
The Balancing Act: Choosing the Right Linker Length
The selection of an mPEG-Br linker is not a one-size-fits-all decision. It is a strategic choice that requires a deep understanding of the interplay between PEG chain length and the desired biological outcome.
Diagram of PEG Length Effects
Caption: The relationship between PEG chain length and its key biopharmaceutical effects.
As this diagram illustrates, a longer PEG chain enhances pharmacokinetic properties like half-life but can negatively impact pharmacodynamics (biological activity). This compound often occupies a "sweet spot," providing a significant boost in circulation time and stability while being less likely to cause a critical loss of function compared to very long PEG chains. However, the optimal choice is always context-dependent. For a small peptide that is cleared very rapidly, a long-chain mPEG-Br might be necessary. For a large antibody where the conjugation site is near the antigen-binding region, a shorter chain may be the only viable option.
Ultimately, the principles and protocols outlined in this guide provide a framework for the rational design and empirical validation required to select the ideal mPEG-Br linker for any given therapeutic or research application.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 4. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 5. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. creativepegworks.com [creativepegworks.com]
- 11. benchchem.com [benchchem.com]
- 12. purepeg.com [purepeg.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. benchchem.com [benchchem.com]
- 16. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. benchchem.com [benchchem.com]
- 22. enovatia.com [enovatia.com]
The Dawn of Precision PEGylation: A Comparative Guide to Monodisperse mPEG12-Br vs. Polydisperse PEGs
For decades, the covalent attachment of polyethylene glycol (PEG), or PEGylation, has been a cornerstone strategy in drug development. This modification enhances the stability, solubility, and circulation half-life of therapeutic molecules while reducing their immunogenicity.[1][2][3] Traditionally, the field has relied on polydisperse PEGs—mixtures of polymer chains with varying lengths and molecular weights.[1][2] However, the pursuit of precision and reproducibility in medicine has illuminated the significant drawbacks of this heterogeneity.
This guide provides an in-depth comparison between traditional polydisperse PEGs and a precisely defined alternative: monodisperse methoxy-polyethylene glycol (12)-Bromide (mPEG12-Br). We will explore the fundamental differences in their chemical nature and the profound impact these differences have on pharmacokinetic profiles, immunogenicity, and manufacturing consistency, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Core Distinction: Purity, Predictability, and Performance
The fundamental difference between monodisperse and polydisperse PEGs lies in their composition. A monodisperse PEG, such as this compound, is a single, pure molecule with a precisely defined molecular weight and structure, characterized by a polydispersity index (PDI) of 1.[1][2] In contrast, polydisperse PEGs are synthesized through the polymerization of ethylene oxide, resulting in a heterogeneous mixture of polymer chains with a distribution of lengths and an average molecular weight (PDI > 1).[1][4] This seemingly subtle distinction has critical downstream consequences for drug development.
The heterogeneity of polydisperse PEGs introduces inherent batch-to-batch variability, which complicates synthesis, purification, and characterization of the final PEGylated drug product.[2][4] This lack of uniformity can compromise the reproducibility of a therapeutic's performance, creating significant hurdles for regulatory approval. Monodisperse PEGs, with their high purity and batch-to-batch consistency, overcome these challenges, enabling the creation of a homogenous, well-defined drug product.[1][]
Comparative Analysis: Key Performance Metrics
| Feature | Monodisperse this compound | Polydisperse PEGs |
| Composition | Single, pure molecule with a defined molecular weight.[1][6] | Mixture of polymer chains with a range of molecular weights.[1][6] |
| Polydispersity Index (PDI) | PDI = 1[2] | PDI > 1[2] |
| Synthesis & Purity | Stepwise synthesis allows for precise control, high purity, and batch-to-batch consistency.[1][] | Polymerization results in a distribution of chain lengths, leading to potential variability.[1][4] |
| Pharmacokinetics (PK) | Predictable and uniform pharmacokinetic profile, leading to prolonged circulation and enhanced tumor accumulation.[7][8] | Variable PK profile; lower MW fractions can increase protein adsorption and accelerate clearance.[7][8] |
| Protein Adsorption | Forms a uniform PEG layer, leading to markedly lower and consistent protein adsorption.[7][8] | Enrichment of lower MW fractions on surfaces increases protein adsorption due to steric hindrance.[7][8][9] |
| Immunogenicity | Uniform structure is expected to have lower immunogenicity.[4][10] | Heterogeneous mixture can elicit unwanted immunogenic and antigenic responses.[2][4] |
| Characterization | Produces a single, well-defined conjugate, simplifying analytical characterization.[] | Results in a complex mixture of conjugates, making characterization and quality control challenging.[2] |
The Causality Behind Performance: Deeper Mechanistic Insights
The theoretical advantages of monodisperse PEGs translate directly into superior performance, a fact substantiated by experimental evidence. The primary driver of this enhanced performance is the structural uniformity of the PEG layer formed around the therapeutic molecule.
Superior Pharmacokinetics and Reduced Protein Binding
A pivotal study comparing gold nanoparticles (AuNPs) PEGylated with either monodisperse or polydisperse mPEG-SH provided clear evidence of the superiority of monodisperse reagents.[7][8] The study found that due to steric hindrance, polydisperse PEG-AuNPs favor the enrichment of lower molecular weight PEG fractions on their surface.[7][9] This creates a less dense and imperfect "stealth" layer, leading to significantly increased adsorption of serum proteins.[8] This opsonization targets the nanoparticles for rapid clearance by the reticuloendothelial system (RES).
In stark contrast, the monodisperse PEG-AuNPs formed a uniform, dense PEG outer layer with a consistent chain length.[7][8] This well-defined shield was far more effective at resisting protein adsorption, resulting in a significantly prolonged blood circulation half-life and enhanced tumor accumulation in animal models.[7][8][9] This demonstrates that the precise molecular structure of monodisperse PEGs directly leads to a more predictable and favorable pharmacokinetic profile.[1]
Mitigating Immunogenicity
While all PEGs have the potential to be immunogenic, the heterogeneity of polydisperse PEGs can exacerbate this issue.[2] The presence of a wide range of polymer sizes and potential impurities can lead to a more complex and unpredictable immune response.[4] Studies have suggested that uniform PEGylated agents can reduce immunogenicity compared to their polydisperse counterparts.[4][10] The move towards monodisperse PEGs is a step towards minimizing the risk of anti-PEG antibody formation, which can lead to accelerated blood clearance (ABC) and hypersensitivity reactions.[11][12]
Application Spotlight: Site-Specific Protein Modification with this compound
The this compound reagent is specifically designed for the precise, site-specific alkylation of proteins. The terminal bromide group is an excellent leaving group that reacts efficiently with nucleophilic amino acid side chains. It shows high specificity for the thiol group (-SH) of cysteine residues under mild conditions (pH 7.2-7.5), forming a stable thioether bond.[13] This allows researchers to engineer a single, surface-accessible cysteine residue at a non-critical site on a protein, ensuring the production of a homogeneously modified and biologically active product.[13]
Experimental Protocol: Cysteine-Specific Protein Labeling with this compound
This protocol provides a generalized methodology for the site-specific modification of a cysteine-containing protein. Researchers must optimize conditions for each specific protein.
Materials
-
Protein: Cysteine-containing protein of interest (1-10 mg/mL).
-
m-PEG12-Br: Prepare a fresh 100 mM stock solution in anhydrous DMSO or DMF.[14]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Buffer must be free of primary amines (e.g., Tris) and thiols (e.g., DTT).[13]
-
Quenching Reagent: L-cysteine or β-mercaptoethanol (1 M stock).
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns.[13]
Step-by-Step Methodology
-
Protein Preparation: Dissolve the purified, cysteine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the target cysteine is in a disulfide bond, it must first be reduced, and the reducing agent subsequently removed completely via a desalting column before proceeding.[13]
-
m-PEG12-Br Preparation: Immediately before use, prepare a 100 mM stock solution of m-PEG12-Br in anhydrous DMSO or DMF to minimize hydrolysis.[15]
-
PEGylation Reaction: Add a 10- to 40-fold molar excess of the m-PEG12-Br stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein precipitation.[13][14]
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.[13]
-
Quenching: Add a quenching reagent like L-cysteine to a final concentration of 10-100 mM to consume any unreacted m-PEG12-Br. Incubate for an additional 30 minutes.[13]
-
Purification: Separate the PEGylated protein from excess reagents and unlabeled protein using an appropriate chromatography technique such as SEC or IEX.[13]
-
Characterization:
-
SDS-PAGE: Confirm successful PEGylation by observing an increase in the molecular weight of the protein band.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the precise molecular weight of the final conjugate to confirm the degree of modification.
-
Reversed-Phase HPLC (RP-HPLC): Assess the purity of the final PEGylated product.[16]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Inactive (hydrolyzed) m-PEG12-Br; Inaccessible cysteine; Suboptimal pH. | Use a fresh stock solution of m-PEG12-Br; Ensure target cysteine is surface-exposed via protein modeling; Optimize buffer pH.[13] |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF); Over-labeling. | Keep final organic solvent concentration <10% (v/v); Optimize the molar ratio of the PEG reagent.[13] |
| Non-specific Labeling | Reaction pH is too high, leading to modification of other nucleophiles (e.g., lysines). | Perform the reaction within the recommended pH range (7.2-7.5) for cysteine specificity. |
Conclusion: Embracing Precision for the Next Generation of Therapeutics
The evidence unequivocally demonstrates that monodisperse PEGs, such as this compound, offer significant and tangible advantages over their polydisperse counterparts. Their defined, homogenous nature leads to more predictable pharmacokinetics, potentially lower immunogenicity, and critically, greater batch-to-batch consistency—all paramount factors in the development of safe, effective, and reproducible medicines.[1] While polydisperse PEGs have a long history of use in FDA-approved drugs, the inexorable shift towards precision medicine strongly favors the adoption of monodisperse PEGs for creating the next generation of advanced PEGylated therapeutics.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 3. biotechinformers.com [biotechinformers.com]
- 4. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Mass Spectrometric Characterization of mPEG12-Br Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugate development, the precise characterization of each component is not merely a quality control step; it is a fundamental pillar of scientific integrity and therapeutic efficacy. Methoxy-polyethylene glycol (12)-bromide (mPEG12-Br) is a discrete PEG linker of significant interest, offering a defined chain length that circumvents the complexities of polydisperse PEG reagents.[][2] This guide, crafted from the perspective of a seasoned application scientist, provides an in-depth comparison of mass spectrometry techniques for the characterization of this compound and its conjugates, supported by experimental insights and protocols.
The Analytical Imperative: Why Mass Spectrometry Reigns Supreme
The covalent attachment of PEG chains, or PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3] However, this modification introduces analytical challenges, primarily related to heterogeneity and the accurate determination of molecular weight.[4][5] Mass spectrometry (MS) has emerged as the gold standard for characterizing these complex biomolecules due to its unparalleled sensitivity, speed, and ability to provide detailed structural information.[3][5]
Unlike traditional chromatographic or spectroscopic methods that provide bulk property measurements, MS interrogates individual molecules, offering a granular view of the sample's composition. This is particularly crucial for discrete PEG linkers like this compound, where confirmation of its monodispersity and successful conjugation is paramount.[6]
Comparative Analysis of Mass Spectrometry Platforms
The choice of mass spectrometry technique is a critical decision that directly impacts the quality and interpretability of the data. Here, we compare the most relevant platforms for the analysis of this compound conjugates: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS).
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |
| Ionization Principle | Soft ionization of analytes from solution via a high-voltage capillary. | Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization. |
| Typical Analytes | Proteins, peptides, oligonucleotides, and their conjugates in solution.[7] | Similar to ESI, but often preferred for larger molecules and complex mixtures.[8] |
| Mass Spectrum Complexity | Can be complex due to the formation of multiple charge states, especially for large molecules.[9] | Typically produces singly charged ions, leading to simpler spectra.[9] |
| Resolution & Accuracy | High-resolution instruments (e.g., Orbitrap, Q-TOF) provide excellent mass accuracy.[3][10] | Resolution and accuracy can decrease with increasing molecular weight.[7] |
| Workflow | Readily coupled with liquid chromatography (LC) for online separation and analysis, enabling automated workflows.[4][11] | Primarily an offline technique requiring manual sample preparation and spotting.[12] |
| Sample Preparation | Relatively straightforward; requires soluble samples in a volatile buffer.[7] | More involved; requires optimization of matrix, solvent, and spotting technique.[13][14] |
| Throughput | Higher, especially with LC-MS systems.[11] | Lower, due to the manual nature of sample preparation. |
| Tolerance to Buffers/Salts | Low; non-volatile salts can suppress ionization and contaminate the instrument. | Higher tolerance to salts and buffers compared to ESI. |
Expert Insights on Platform Selection:
For the routine characterization of a discrete linker like this compound and its initial conjugates, ESI-MS coupled with a high-resolution mass analyzer (e.g., Orbitrap or Q-TOF) is the superior choice. The high mass accuracy allows for unambiguous confirmation of the elemental composition.[6][10] The ability to couple ESI with liquid chromatography (LC-MS) is a significant advantage, enabling the separation of the conjugate from unreacted starting materials and other impurities prior to mass analysis.[15][16]
MALDI-TOF MS , while a powerful tool, is often better suited for the analysis of larger, more heterogeneous PEGylated proteins where the primary goal is to determine the overall molecular weight distribution and degree of PEGylation.[8][17] For a monodisperse species like an this compound conjugate, the complexity of MALDI sample preparation may not be justified, and the resolution might be insufficient to distinguish subtle mass shifts.[7]
Experimental Workflows & Protocols
To ensure the generation of high-quality, reproducible data, adherence to well-defined experimental protocols is essential.
Workflow for ESI-MS Characterization of this compound Conjugates
Caption: ESI-MS workflow for this compound conjugate characterization.
Detailed ESI-LC-MS Protocol:
-
Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent, such as a 50:50 (v/v) mixture of acetonitrile and water, to a stock concentration of approximately 1 mg/mL.[6]
-
For direct infusion, dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.[6] For LC-MS, the same final concentration is a good starting point.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a versatile choice.[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be a linear ramp from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is standard for observing protonated and other common adducts.[6]
-
Capillary Voltage: 3.5 kV.[6]
-
Source Temperature: 120 °C.[6]
-
Desolvation Temperature: 350 °C.[6]
-
MS1 Scan Range: A range of m/z 200-2000 is generally sufficient to capture the expected ions of the this compound conjugate.[6]
-
MS/MS Analysis: To confirm the structure, select the precursor ion of interest (e.g., the [M+H]+ ion) and subject it to collision-induced dissociation (CID) with a collision energy in the range of 20-40 eV.[6]
-
Data Interpretation and Expected Results
A key advantage of using a discrete PEG linker like this compound is the simplicity of the resulting mass spectrum compared to its polydisperse counterparts.
Expected Mass Spectrum of this compound:
For this compound (C25H51BrO12), the expected monoisotopic mass is approximately 622.26 g/mol .[18] In a positive ion mode ESI-MS spectrum, you should expect to see the following major ions:
-
[M+H]+: ~623.27 m/z
-
[M+Na]+: ~645.25 m/z
-
[M+NH4]+: ~640.30 m/z
The presence of a distinct isotopic pattern for bromine (79Br and 81Br in an approximate 1:1 ratio) will result in a characteristic doublet for each adduct, separated by ~2 Da. This serves as an excellent diagnostic marker for the presence of the bromine atom.
Characterizing the Conjugate:
Upon successful conjugation of this compound to a target molecule (e.g., a peptide or small molecule), you will observe a corresponding mass shift in the spectrum of the product. The mass of the added mPEG12- moiety will be the mass of this compound minus the mass of the bromine atom.
Fragmentation Analysis (MS/MS):
Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation. For an this compound conjugate, CID will typically induce fragmentation at two key locations:
-
Cleavage of the PEG chain: This will result in a characteristic series of fragment ions separated by 44.026 Da, corresponding to the mass of the ethylene glycol repeating unit (C2H4O).
-
Fragmentation of the conjugated molecule: The fragmentation pattern of the target molecule will also be present, providing further confirmation of the conjugate's identity.
Alternative and Complementary Techniques
While mass spectrometry is the cornerstone of characterization, other techniques can provide valuable complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful for confirming the overall structure of the this compound linker and its conjugates, especially for identifying the site of conjugation.[5][19]
-
High-Performance Liquid Chromatography (HPLC): When coupled with detectors like UV or charged aerosol detection (CAD), HPLC is excellent for assessing purity and quantifying the amount of conjugate versus unreacted starting materials.[20][21]
-
Size-Exclusion Chromatography (SEC): SEC is useful for analyzing the hydrodynamic volume of the conjugate, which can be particularly informative for larger biomolecules.[5]
Logical Flow for Comprehensive Characterization:
Caption: A logical workflow for the synthesis and characterization of this compound conjugates.
Conclusion
The meticulous characterization of this compound conjugates is a non-negotiable aspect of their development for research and therapeutic applications. High-resolution electrospray ionization mass spectrometry, particularly when coupled with liquid chromatography, stands out as the most robust and informative analytical technique for this purpose. By providing accurate mass determination, purity assessment, and detailed structural elucidation through fragmentation analysis, LC-MS offers a comprehensive and self-validating system for ensuring the quality and identity of these critical bioconjugates. The adoption of the workflows and protocols outlined in this guide will empower researchers to generate high-quality, defensible data, thereby accelerating the pace of innovation in drug development and beyond.
References
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. enovatia.com [enovatia.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. bath.ac.uk [bath.ac.uk]
- 14. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
- 16. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. covalx.com [covalx.com]
- 18. medkoo.com [medkoo.com]
- 19. Synthesis and characterization of mPEG-PLA prodrug micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. lcms.labrulez.com [lcms.labrulez.com]
A Senior Application Scientist's Guide to Validating mPEG12-Br Conjugation: An HPLC-Centric Comparative Analysis
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of biomolecules.[1] This modification can improve a drug's stability, extend its circulating half-life, and reduce its immunogenicity.[1][2] The use of monodisperse PEG linkers, such as methoxy-poly(ethylene glycol)-bromide with 12 ethylene glycol units (mPEG12-Br), allows for precise control over the conjugation process, leading to more homogeneous products.[3]
However, the success of any conjugation strategy hinges on robust analytical validation. It is critical to confirm that the desired bioconjugate has been formed, quantify its purity, and characterize any unreacted starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) stands as a primary, indispensable tool for this purpose, offering quantitative insights into the reaction mixture's composition.[]
This guide provides an in-depth comparison of HPLC methodologies for validating this compound conjugation, contextualized against other essential analytical techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer insights gleaned from field-proven experience to ensure your validation is both accurate and self-verifying.
The Foundational Chemistry: Understanding the this compound Conjugation Reaction
The this compound linker features a terminal bromide group, which is a reactive electrophile. This group readily undergoes nucleophilic substitution with specific amino acid residues on a protein's surface. The primary targets are the thiol groups (-SH) of cysteine residues, which are strong nucleophiles, especially at a pH slightly above their pKa (~8.3), where they exist predominantly as the thiolate anion (-S⁻).[5]
This reaction, known as alkylation, forms a stable thioether bond. While less favorable, alkylation of primary amines (-NH2) on lysine residues or the protein's N-terminus can also occur, typically requiring a higher pH (8.0-9.0) to increase their nucleophilicity.[5] Understanding this chemistry is paramount because it dictates the expected products and potential side products that your HPLC method must be able to resolve.
Caption: Cysteine-specific alkylation reaction with this compound.
HPLC Methodologies: A Comparative Analysis
The choice of HPLC method is a critical decision that directly impacts the quality and interpretability of your validation data. The primary techniques used for analyzing PEGylated proteins are Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion HPLC (SEC-HPLC).[6]
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[] It is an exceptionally powerful tool for PEGylation analysis because it can typically achieve baseline resolution of the unconjugated protein, the (often more hydrophobic) PEGylated conjugate, and the unreacted PEG reagent in a single run.[8]
-
Principle of Separation: A non-polar stationary phase (e.g., C4 or C18 alkyl chains) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. As the percentage of organic solvent increases (gradient elution), molecules desorb from the stationary phase and elute in order of increasing hydrophobicity.
-
Why It Works for this compound Conjugates: The covalent attachment of the mPEG12 chain alters the protein's surface chemistry and overall hydrophobicity, leading to a distinct retention time compared to the parent protein.[9] The high resolving power of modern RP-HPLC columns allows for the separation of not only the main product but also isomers or multi-PEGylated species.
-
Causality in Method Design:
-
Column Choice: A C4 column is often preferred over a C18 for protein analysis. The shorter alkyl chains of the C4 phase are less hydrophobic, which can prevent strong, irreversible binding and improve the recovery of large biomolecules.[10]
-
Mobile Phase Additives: 0.1% Trifluoroacetic Acid (TFA) is commonly added to the mobile phase. It acts as an ion-pairing agent, neutralizing charged residues on the protein surface to minimize secondary interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[8]
-
Temperature: Elevated column temperatures (e.g., 60-90 °C) can improve peak shape and recovery for large, complex proteins and their conjugates.[8]
-
Size-Exclusion HPLC (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius, or size in solution.[] It is a non-denaturing technique that is particularly useful for detecting aggregates and confirming an increase in molecular size post-conjugation.
-
Principle of Separation: The stationary phase consists of porous particles. Larger molecules cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.
-
Strengths and Weaknesses: SEC provides a rapid assessment of conjugation success by showing a shift to an earlier retention time for the larger, PEGylated product compared to the native protein.[11] However, its major limitation is that it may fail to resolve the free PEG reagent from the conjugate, especially if their hydrodynamic radii are similar.[8]
Caption: Decision tree for selecting an appropriate HPLC method.
HPLC in Context: Comparison with Orthogonal Analytical Techniques
While HPLC is a workhorse for quantification and purity assessment, a comprehensive validation strategy relies on orthogonal methods that provide complementary information. Each technique offers a unique perspective on the bioconjugate's properties.
| Feature | RP-HPLC | Mass Spectrometry (MS) | NMR Spectroscopy | SDS-PAGE |
| Primary Output | Chromatogram (Separation by hydrophobicity) | Mass Spectrum (Mass-to-charge ratio) | NMR Spectrum (Resonance of atomic nuclei) | Gel Image (Separation by molecular weight) |
| Quantitative Power | High (Accurate purity and concentration)[] | Semi-quantitative (can be quantitative with standards)[12] | Quantitative (with internal standards)[13] | Low (Primarily qualitative) |
| Resolution | Very High | Very High (mass resolution) | N/A (structural resolution) | Low to Medium |
| Structural Info | Indirect (retention time shift) | Confirms mass of conjugate, degree of PEGylation[1] | Confirms covalent bond formation, site of attachment[1] | Confirms apparent molecular weight increase |
| Key Advantage | Robust quantification and purity assessment.[8] | Unambiguous identity confirmation.[14] | Detailed structural elucidation.[15] | Rapid, inexpensive visual confirmation. |
| Common Coupling | Often coupled with MS (LC-MS) for maximal data.[16] | Often coupled with LC (LC-MS) for sample introduction.[17] | N/A | N/A |
This multi-faceted approach ensures trustworthiness. For instance, after RP-HPLC indicates the presence of a new, major peak corresponding to the conjugate, LC-MS can be used to confirm that this peak has the expected mass, and NMR can provide ultimate proof of the covalent linkage.[1][18]
Experimental Protocol: Validating this compound Conjugation with RP-HPLC
This protocol provides a robust, self-validating framework for analyzing the reaction mixture from a cysteine-specific this compound conjugation.
Materials and Reagents
-
Purified Protein: With at least one accessible cysteine residue, in a non-thiol-containing buffer (e.g., PBS, pH 7.4).
-
This compound: Stored under anhydrous conditions.
-
Reaction Buffer: 100 mM phosphate buffer with 150 mM NaCl, pH 7.5-8.5.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Reagent: L-cysteine or N-acetylcysteine.
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve this compound.[5]
Experimental Workflow
Caption: Experimental workflow for this compound conjugation and HPLC analysis.
Step-by-Step Methodology
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Rationale: This buffer maintains the pH required for efficient conjugation.
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 1 hour. Remove TCEP using a desalting column equilibrated with Reaction Buffer.[5]
-
Rationale: TCEP selectively reduces disulfide bonds without containing a free thiol that could compete in the conjugation reaction.
-
-
Conjugation Reaction:
-
Prepare a fresh 100 mM stock solution of this compound in anhydrous DMSO.[5]
-
Rationale: this compound is moisture-sensitive. Using a fresh, anhydrous stock solution ensures maximal reactivity.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should not exceed 10% (v/v).
-
Rationale: A molar excess drives the reaction towards completion. Keeping the organic solvent concentration low prevents protein denaturation.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to consume any unreacted this compound.
-
-
HPLC Analysis:
-
System: An HPLC system equipped with a UV detector.
-
Column: A C4 reversed-phase column (e.g., 300 Å pore size, 4.6 x 150 mm, 3.5 µm particle size).
-
Column Temperature: 60 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for the protein) and optionally 214 nm (for peptide bonds).
-
Injection Volume: 10-20 µL.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B (return to initial)
-
35-40 min: 20% B (equilibration)
-
-
Rationale: This gradient is designed to first elute polar, unbound components, then resolve the unconjugated protein from the more hydrophobic PEGylated conjugate.
-
-
Data Analysis and Interpretation:
-
Run Controls: First, inject the unconjugated protein and the this compound reagent separately. This is a critical step in a self-validating protocol, as it allows for unambiguous identification of the starting material peaks.
-
Analyze Reaction Mixture: Inject the quenched reaction mixture. You should observe a new peak, typically eluting later than the unconjugated protein, which corresponds to the this compound-protein conjugate.
-
Calculate Purity: Integrate the area of all peaks in the chromatogram. The purity of the conjugate is calculated as:
-
% Purity = (Area of Conjugate Peak / Total Area of All Peaks) x 100
-
-
Interpreting the Data: A Representative Example
A successful conjugation and analysis will yield a chromatogram where the peak for the starting protein is diminished and a new, well-resolved peak for the conjugate appears.
| Sample Component | Expected Retention Time (min) | Observations |
| Unconjugated Protein | ~12.5 | Peak should decrease in area as the reaction progresses. |
| This compound-Protein Conjugate | ~15.0 | This is the product peak. Its later elution is due to increased hydrophobicity. |
| Unreacted this compound | Variable (often early) | May not be visible at 280 nm as it lacks a strong chromophore.[19] |
| Quenching Reagent Adduct | Variable (often early) | Small peak corresponding to the this compound reacted with L-cysteine. |
By comparing the peak areas, a researcher can precisely determine the extent of the reaction and the purity of the final product, providing the quantitative data necessary for regulatory submissions and further development.
Conclusion
Validating the conjugation of this compound is a multi-faceted process where HPLC serves as the quantitative cornerstone. By leveraging the high resolving power of RP-HPLC, scientists can effectively separate and quantify the starting materials and the desired PEGylated product. The causality behind methodological choices—from the selection of a C4 column to the use of elevated temperatures—is rooted in the fundamental physicochemical properties of proteins and their conjugates.
While HPLC provides the robust, quantitative data required for purity assessment, it is most powerful when used within a broader analytical strategy. The integration of orthogonal techniques like mass spectrometry and NMR spectroscopy creates a self-validating system that provides an unassailable, comprehensive characterization of the bioconjugate. This rigorous approach ensures the integrity of your data and accelerates the development of novel, life-enhancing therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEGylated Proteins by Reversed Phase HPLC (TN-1046) | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
- 15. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 17. enovatia.com [enovatia.com]
- 18. benchchem.com [benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of mPEG12-Br for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of mPEG12-Br (methoxy(polyethylene glycol) bromide). Adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This document is designed to be a self-validating system, explaining the causality behind each step to empower you to make informed decisions in your laboratory.
Understanding this compound: Properties and Disposal Implications
This compound is a linear monofunctional polyethylene glycol (PEG) derivative.[1] The core of the molecule is the hydrophilic PEG spacer, which enhances solubility in aqueous media.[2] The terminal bromide (Br) group is a good leaving group, making this compound a versatile reagent in bioconjugation and PEGylation through nucleophilic substitution reactions.[1][2]
While polyethylene glycols are generally considered to be of low toxicity and are biodegradable, the presence of the bromine atom fundamentally alters its disposal classification.[3] Any brominated compound must be treated as a halogenated organic waste. This is a critical first principle, as mixing halogenated and non-halogenated waste streams is a common and dangerous error in laboratory practice.
Key Chemical Data for this compound:
| Property | Value | Source |
| Molecular Formula | C25H51BrO12 | [] |
| Molecular Weight | 623.57 g/mol | [] |
| Appearance | Pale Yellow Oily Liquid | [] |
| Solubility | Soluble in water and many organic solvents | [2] |
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While this compound is not classified as a hazardous substance, good laboratory practice dictates a cautious approach.[5]
-
Eye Protection : Wear chemical safety goggles or glasses.[6][7]
-
Hand Protection : Wear suitable chemical-resistant gloves. Inspect gloves before use and dispose of contaminated gloves in accordance with good laboratory practices.[6]
-
Body Protection : A standard laboratory coat should be worn to protect clothing.[6]
Store this compound waste in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8][9]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the disposal of this compound from the point of generation to its final removal by a licensed contractor.
Step 1: Waste Characterization and Segregation
This initial step is the most critical for ensuring safe and compliant disposal.
-
Identify the Waste Stream : Determine the form of the this compound waste:
-
Unused or expired pure this compound .
-
Solutions of this compound : Note the solvent(s) used.
-
Contaminated Labware : Includes items like pipette tips, gloves, weighing boats, and empty containers.
-
-
Segregate as Halogenated Waste : Due to the bromine content, all this compound waste must be segregated into a dedicated halogenated organic waste stream.[10]
-
Rationale : Mixing halogenated waste with other chemical waste, particularly certain solvents or metals, can lead to dangerous chemical reactions. Furthermore, waste disposal facilities use different processes for halogenated and non-halogenated waste; improper segregation can result in regulatory fines and unsafe conditions for disposal personnel.
-
-
Do Not Mix : Never combine this compound waste with other waste categories such as non-halogenated solvents, acids, bases, or heavy metals, unless explicitly permitted by your institution's waste management guidelines.[6][11]
Step 2: Containerization and Labeling
Proper containment is crucial to prevent leaks and ensure clear communication of the container's contents.
-
Select a Compatible Container :
-
For liquid waste, use a clean, leak-proof, and chemically compatible container with a tightly sealing cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[10]
-
For solid waste (e.g., contaminated gloves, pipette tips), use a designated, clearly marked container or a robust, transparent plastic bag.[12]
-
-
Label the Container : All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound (methoxy(polyethylene glycol) bromide) " and any other constituents in the waste.
-
The hazard classification: "Halogenated Organic Waste "
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
-
Fill Level : Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and to prevent spills.
Step 3: Storage and Disposal
-
Satellite Accumulation : Store the labeled waste container in a designated satellite accumulation area within your laboratory. This area should be secure and away from general laboratory traffic.
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full or you have no further need to accumulate this type of waste, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Professional Disposal : Your EHS department will work with a licensed chemical waste disposal contractor for the final treatment and disposal of the this compound waste.[3][6][13]
Prohibited Disposal Methods:
-
DO NOT pour this compound down the drain. While polyethylene glycol is biodegradable, its release into sewer systems is discouraged as it can affect the biological and chemical oxygen demand in wastewater treatment processes.[3][6] More importantly, the disposal of halogenated compounds down the drain is strictly prohibited in most jurisdictions.[10]
-
DO NOT dispose of in regular trash. Solid chemical waste should not enter the municipal solid waste stream.[6]
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, follow these procedures:
-
Small Spills :
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (gloves, goggles, lab coat).
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[7][14]
-
Collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated waste.
-
Clean the spill area with soap and water.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
-
Personal Exposure :
-
Skin Contact : Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing.[5][7]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[7]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.[5][7]
-
This compound Disposal Workflow
The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.
References
- 1. mPEG-Br, methoxy PEG bromide - Biopharma PEG [biochempeg.com]
- 2. mPEG12-Bromide - CD Bioparticles [cd-bioparticles.net]
- 3. m.youtube.com [m.youtube.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. biochempeg.com [biochempeg.com]
- 8. goglycolpros.com [goglycolpros.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. uwlax.edu [uwlax.edu]
- 13. agilent.com [agilent.com]
- 14. biochempeg.com [biochempeg.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling mPEG12-Br
Welcome to your essential guide for the safe handling of methoxy-polyethylene glycol-bromide (mPEG12-Br). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This document moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your experimental outcomes.
Understanding the Compound: A Hazard-Based Rationale for PPE
This compound is a polyethylene glycol (PEG) derivative widely used for PEGylation in drug delivery, protein modification, and bioconjugation.[] Its structure consists of a hydrophilic PEG chain and a terminal bromide group. The key to its utility, and the primary consideration for our safety protocols, lies in this bromide functional group. Bromide is an excellent leaving group, making the molecule highly effective in nucleophilic substitution reactions.[2][3]
While comprehensive toxicological data for this compound specifically is not thoroughly investigated, we must operate under the principle of precaution, deriving our safety protocols from its constituent parts and reactivity:
-
PEG Component: The polyethylene glycol backbone is generally considered to have low toxicity.
-
Alkyl Bromide Component: The reactivity of the C-Br bond is the primary concern. Alkyl halides can be irritants and may have other uncharacterized health effects. Therefore, preventing direct contact is paramount.
-
Physical Form: In its solid, powdered form, this compound poses a potential inhalation risk.
A review of Safety Data Sheets (SDS) for similar PEG-bromide compounds indicates that they are not classified as hazardous substances under major regulations.[4] However, the absence of extensive data necessitates a conservative approach. Standard laboratory best practices, including avoiding skin and eye contact and preventing inhalation of dust or vapors, are mandatory.[4][5]
The Hierarchy of Controls: Your First Line of Defense
Before any PPE is selected, we must emphasize the foundational layers of laboratory safety. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard.
-
Engineering Controls: All handling of this compound, especially when in solid form or during reactions, should be conducted within a certified chemical fume hood.[6] This is non-negotiable and serves to contain any potential dust or vapors at the source.
-
Administrative Controls: Adherence to this Standard Operating Procedure (SOP), proper labeling of all containers, and ensuring all personnel are trained on the specific hazards are critical administrative controls.
Core PPE Protocol for this compound
This section details the minimum required PPE for any task involving this compound. Proper donning and doffing procedures are as crucial as the equipment itself to prevent cross-contamination.
Eye and Face Protection
Standard safety glasses are insufficient. The risk of chemical splashes, even from small volumes, necessitates the use of chemical splash goggles that provide a complete seal around the eyes.
-
Causality: Goggles protect against splashes from all angles, a risk inherent when transferring liquids or handling solutions.[7] For larger-scale operations (>5 g) or any procedure with an elevated risk of splashing or exothermic reaction, a face shield worn over chemical splash goggles is required.[8][9]
Hand Protection
Glove selection is a critical decision point based on the specific task and duration of exposure.
-
Causality: The goal is to prevent skin contact. Nitrile gloves are suitable for incidental contact (e.g., weighing, preparing solutions) due to their broad chemical resistance.[8] However, no glove material is impervious forever. For prolonged handling or in the event of a spill, it is essential to have a clear protocol.
| Task Scenario | Primary Glove Recommendation | Rationale |
| Incidental Contact (Weighing, transfers) | Standard Nitrile Gloves | Provides sufficient protection against accidental splashes and brief contact. |
| Prolonged Handling (Extended reactions, purification) | Double-gloving with Nitrile Gloves | Increases protection and allows for safe removal of the outer glove if contamination is suspected. |
| Spill Cleanup | Heavy-duty Nitrile or Neoprene Gloves | Offers greater durability and chemical resistance for direct, prolonged contact during cleanup. |
Crucial Glove Practice: Always inspect gloves for tears or defects before use.[4] Remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after removal.[4] Contaminated gloves must be disposed of immediately in the appropriate chemical waste stream.
Body Protection
A flame-resistant lab coat should be worn, fully buttoned, with sleeves rolled down.
-
Causality: This protects your skin and personal clothing from minor spills and contamination.[8] Ensure the lab coat is made from a suitable material like cotton or Nomex®, avoiding easily melted synthetic fabrics like polyester.[8]
Respiratory Protection
Under standard laboratory conditions where this compound is handled within a chemical fume hood, respiratory protection is typically not required.
-
Causality: The fume hood provides adequate ventilation to control exposure to dust and vapors.[5] However, if a situation arises where the ventilation system fails or a large spill occurs outside of containment, an air-purifying respirator (APR) with organic vapor/acid gas cartridges would be necessary.[10] Use of a respirator requires enrollment in a formal respiratory protection program, including fit testing and medical clearance.[8]
Operational Plan: From Benchtop to Disposal
This workflow integrates the PPE requirements into a step-by-step procedural guide.
Step 1: Pre-Operation Setup
-
Verify the chemical fume hood is operational.
-
Assemble all necessary equipment and reagents.
-
Designate a specific waste container for halogenated organic waste.
-
Ensure a chemical spill kit is accessible.
-
Don the Core PPE Ensemble: Chemical splash goggles, nitrile gloves, and a buttoned lab coat.
Step 2: Handling and Reaction
-
Weighing (Solid): Conduct within the fume hood to contain any airborne powder.
-
Dissolving: Add solvents slowly to the solid. Be aware of potential exothermic reactions.
-
Reaction: Keep the reaction vessel closed or under a condenser within the fume hood. For larger-scale reactions, consider a face shield.
-
Monitoring: If removing an aliquot for analysis, do so carefully to minimize the risk of drips and splashes.
Step 3: Post-Operation and Decontamination
-
Quench the reaction safely according to your specific protocol.
-
Clean all glassware with appropriate solvents. The initial rinse should be treated as halogenated waste.
-
Wipe down the work surface in the fume hood.
Step 4: Safe Doffing and Disposal
-
Glove Removal: Remove gloves first, turning them inside out to contain any contamination. Dispose of them in the designated chemical waste bin.
-
Goggle/Face Shield Removal: Handle by the strap or sides.
-
Lab Coat Removal: Remove and hang in its designated location. Do not wear lab coats outside of the laboratory.
-
Hand Washing: Wash hands thoroughly with soap and water.
Disposal Plan: Managing Halogenated Waste
Due to the bromine content, all waste streams containing this compound must be treated as halogenated organic waste .
-
Causality: Halogenated compounds require specific disposal methods, often high-temperature incineration at a licensed facility, to prevent the release of harmful byproducts into the environment.[11] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[12]
Waste Segregation Protocol:
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste."
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses must be collected in a sealed, properly labeled container for "Halogenated Liquid Waste."
-
Never pour any this compound waste down the drain.[5]
Visual Workflow: PPE Selection for this compound
The following diagram provides a quick decision-making guide for selecting the appropriate level of PPE based on the task at hand.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
- 2. mPEG12-Bromide - CD Bioparticles [cd-bioparticles.net]
- 3. m-PEG12-bromide, 1620461-89-3 | BroadPharm [broadpharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. biochempeg.com [biochempeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. epa.gov [epa.gov]
- 10. nj.gov [nj.gov]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. community.preproom.org [community.preproom.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
